molecular formula C21H21N5O2 B1663753 GBLD345 CAS No. 122479-08-7

GBLD345

Numéro de catalogue: B1663753
Numéro CAS: 122479-08-7
Poids moléculaire: 375.4 g/mol
Clé InChI: HQRHGSRWOHGIRI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine is a recognized potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is a critical target in hematological malignancies Source . Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with poor prognosis Source . This compound exerts its research value by potently inhibiting the autophosphorylation of both wild-type and mutant FLT3, thereby blocking downstream signaling pathways such as STAT5, MAPK, and PI3K/Akt, which are essential for proliferation and survival of leukemic cells Source . Its primary application is in the preclinical investigation of FLT3-driven oncogenesis, enabling researchers to study disease mechanisms, evaluate combination therapies, and understand resistance mechanisms in cellular and animal models of AML. The specificity of this inhibitor makes it an invaluable pharmacological tool for dissecting the role of FLT3 signaling in cancer biology and for supporting the development of targeted therapeutic strategies.

Propriétés

Numéro CAS

122479-08-7

Formule moléculaire

C21H21N5O2

Poids moléculaire

375.4 g/mol

Nom IUPAC

2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine

InChI

InChI=1S/C21H21N5O2/c1-27-17-5-3-4-14(12-17)13-23-18-10-11-19-24-20(21(28-2)26(19)25-18)15-6-8-16(22)9-7-15/h3-12H,13,22H2,1-2H3,(H,23,25)

Clé InChI

HQRHGSRWOHGIRI-UHFFFAOYSA-N

SMILES canonique

COC1=CC=CC(=C1)CNC2=NN3C(=NC(=C3OC)C4=CC=C(C=C4)N)C=C2

Synonymes

(E)-4-(3-methoxy-6-((3-methoxybenzyl)imino)-5,6-dihydroimidazo[1,2-b]pyridazin-2-yl)aniline

Origine du produit

United States

Foundational & Exploratory

GBLD-345: An In-Depth Technical Guide on the Mechanism of Action at GABA-A Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBLD-345 is a potent, non-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, acting at the benzodiazepine binding site. This technical guide provides a comprehensive overview of the mechanism of action of GBLD-345, including its interaction with the GABA-A receptor complex and its effects on receptor function. While specific quantitative binding and functional data for GBLD-345 on discrete GABA-A receptor subtypes are not extensively available in the public domain, this document furnishes representative data for classical benzodiazepines to illustrate the expected pharmacological profile. Furthermore, detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to support further research and drug development efforts in this area.

Introduction to GBLD-345 and GABA-A Receptors

GBLD-345 is identified as a high-affinity benzodiazepine receptor agonist with a reported IC50 value of 1 nM against diazepam. As a positive allosteric modulator of GABA-A receptors, GBLD-345 enhances the effect of the endogenous neurotransmitter GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] GABA-A receptors are ligand-gated ion channels that, upon activation by GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1]

The GABA-A receptor is a pentameric protein complex composed of various subunits (e.g., α, β, γ), with the specific subunit composition determining the pharmacological properties of the receptor subtype.[2] Benzodiazepines and other allosteric modulators bind to a site distinct from the GABA binding site, typically at the interface of the α and γ subunits, and induce a conformational change that increases the receptor's affinity for GABA and/or the efficacy of GABA-mediated channel opening.[1][3]

Mechanism of Action: Positive Allosteric Modulation

GBLD-345, by binding to the benzodiazepine site on the GABA-A receptor, does not directly activate the receptor but rather potentiates the inhibitory action of GABA.[1] This allosteric modulation results in an increased frequency of chloride channel opening in the presence of GABA, leading to a greater influx of chloride ions and a more pronounced hyperpolarization of the neuron. This enhancement of GABAergic inhibition is the fundamental mechanism underlying the pharmacological effects of GBLD-345.

Signaling Pathway

The binding of GBLD-345 to the benzodiazepine site of the GABA-A receptor initiates a cascade of events that ultimately enhances inhibitory neurotransmission.

GABAA_Signaling cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response GABA GABA GABA_Site GABA Binding Site (β+/α- interface) GABA->GABA_Site Binds GBLD345 GBLD-345 BZD_Site Benzodiazepine Site (α+/γ- interface) This compound->BZD_Site Binds Receptor GABA-A Receptor (α, β, γ subunits) Conformational_Change Conformational Change (Increased GABA Affinity/ Efficacy) Receptor->Conformational_Change Induces GABA_Site->Receptor BZD_Site->Receptor Channel_Opening Increased Frequency of Cl- Channel Opening Conformational_Change->Channel_Opening Leads to Cl_Influx Chloride Ion (Cl-) Influx Channel_Opening->Cl_Influx Allows Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Causes Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition Results in

GABA-A Receptor Positive Allosteric Modulation by GBLD-345.

Quantitative Data

Table 1: Representative Binding Affinity of Diazepam at Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeRepresentative Ki (nM)
α1β2γ210 - 50
α2β2γ210 - 50
α3β2γ210 - 50
α5β2γ210 - 50

Note: This is representative data for Diazepam and not GBLD-345. Ki values can vary depending on the experimental conditions.

Table 2: Representative Functional Potentiation by Diazepam at Human Recombinant GABA-A Receptor Subtypes

Receptor SubtypeRepresentative EC50 for Potentiation (nM)Representative Maximal Efficacy (% potentiation of GABA EC10-20)
α1β2γ220 - 100> 200%
α2β2γ220 - 100> 200%
α3β2γ220 - 100> 200%
α5β2γ220 - 100> 200%

Note: This is representative data for Diazepam and not GBLD-345. EC50 and maximal efficacy values are highly dependent on the GABA concentration used and the expression system.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize positive allosteric modulators of GABA-A receptors like GBLD-345.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the benzodiazepine binding site on GABA-A receptors using [3H]-flunitrazepam as the radioligand.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes (e.g., from HEK293 cells expressing a specific GABA-A receptor subtype) start->prep_membranes incubation Incubate Membranes with: - [3H]-flunitrazepam (Radioligand) - Test Compound (e.g., GBLD-345) at varying concentrations prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Liquid Scintillation Counting) separation->quantification analysis Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end_node End analysis->end_node

Workflow for a [3H]-flunitrazepam radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • HEK293 cells stably expressing the desired human GABA-A receptor subtype (e.g., α1β2γ2) are cultured and harvested.

    • Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4).

      • Test compound (GBLD-345) at a range of concentrations (e.g., 0.01 nM to 10 µM).

      • [3H]-flunitrazepam at a final concentration close to its Kd (e.g., 1-2 nM).

      • Membrane preparation (e.g., 50-100 µg of protein).

    • For non-specific binding determination, a high concentration of a non-labeled competing ligand (e.g., 10 µM Diazepam) is used instead of the test compound.

    • Incubate the plate at 4°C for 60-90 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the procedure for assessing the functional modulation of GABA-A receptors by a test compound using the two-electrode voltage clamp technique in Xenopus laevis oocytes.

Experimental Workflow: Two-Electrode Voltage Clamp

TEVC_Workflow start Start prep_oocytes Prepare Xenopus Oocytes and Inject with cRNA for GABA-A Receptor Subunits start->prep_oocytes incubation Incubate Oocytes for 2-7 days to allow receptor expression prep_oocytes->incubation setup_recording Place Oocyte in Recording Chamber and Impale with Two Microelectrodes incubation->setup_recording voltage_clamp Voltage Clamp the Oocyte (e.g., at -60 mV) setup_recording->voltage_clamp gaba_application Apply GABA (EC10-20) to elicit a baseline current voltage_clamp->gaba_application co_application Co-apply GABA and Test Compound (e.g., GBLD-345) at varying concentrations gaba_application->co_application record_currents Record GABA-evoked Chloride Currents co_application->record_currents analysis Data Analysis: - Measure current potentiation - Determine EC50 and maximal efficacy record_currents->analysis end_node End analysis->end_node

Workflow for a two-electrode voltage clamp experiment.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.

    • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline recording.

  • Drug Application and Data Acquisition:

    • Determine the concentration of GABA that elicits a small, reproducible current (typically 10-20% of the maximal GABA response, EC10-20).

    • Apply the EC10-20 concentration of GABA to the oocyte to establish a baseline response.

    • Co-apply the EC10-20 concentration of GABA with varying concentrations of the test compound (GBLD-345).

    • Record the potentiation of the GABA-evoked current.

    • Ensure adequate washout periods between drug applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response for each concentration of the test compound.

    • Plot the percentage potentiation against the logarithm of the test compound concentration.

    • Determine the EC50 (the concentration of the test compound that produces 50% of its maximal potentiation) and the maximal efficacy (the maximum percentage potentiation) by fitting the data to a sigmoidal dose-response curve.

Conclusion

GBLD-345 is a potent positive allosteric modulator of GABA-A receptors, acting at the benzodiazepine binding site. Its mechanism of action involves enhancing the inhibitory effects of GABA, which is a key process in regulating neuronal excitability. While specific data on the subtype selectivity of GBLD-345 are limited, the provided representative data and detailed experimental protocols offer a robust framework for its further investigation and for the development of novel therapeutics targeting the GABAergic system. The continued exploration of the interactions between compounds like GBLD-345 and specific GABA-A receptor subtypes will be crucial for designing drugs with improved efficacy and side-effect profiles for a range of neurological and psychiatric disorders.

References

What is the chemical structure of GBLD-345?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBLD-345 is a nonbenzodiazepine anxiolytic agent that acts as a non-selective, full-efficacy positive allosteric modulator of the GABAA receptor.[1] Structurally distinct from benzodiazepines, it exhibits similar anxiolytic effects by enhancing the activity of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), at the GABAA receptor. This document provides a comprehensive overview of the chemical structure, biological activity, and available experimental data for GBLD-345.

Chemical Structure and Properties

GBLD-345 is chemically identified as 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine[1]
CAS Number 122479-08-7[1]
Molecular Formula C21H21N5O2[1]
Molar Mass 375.432 g·mol−1[1]
SMILES COC1=CC=CC(CNC(C=C2)=NN3C2=NC(C4=CC=C(N)C=C4)=C3OC)=C1[1]
InChI Key HQRHGSRWOHGIRI-UHFFFAOYSA-N[1]

Biological Activity and Mechanism of Action

GBLD-345 functions as a positive allosteric modulator of the GABAA receptor, the primary ligand-gated ion channel responsible for inhibitory neurotransmission in the central nervous system. By binding to a site on the receptor distinct from the GABA binding site, GBLD-345 enhances the receptor's affinity for GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition results in the anxiolytic effects observed with this compound.

Quantitative Data

The primary quantitative measure of GBLD-345's potency is its half-maximal inhibitory concentration (IC50) in competitive binding assays.

AssayRadioligandIC50 (nM)Reference
Benzodiazepine Receptor Binding[3H]diazepam1[2][3]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a test compound (GBLD-345) to the benzodiazepine binding site on the GABAA receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of GBLD-345 for the benzodiazepine binding site.

Materials:

  • [3H]diazepam (radioligand)

  • Rat brain membrane preparation (source of GABAA receptors)

  • GBLD-345 (test compound)

  • Unlabeled diazepam (for determining non-specific binding)

  • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare a series of dilutions of GBLD-345.

  • In a multi-well plate, incubate the rat brain membrane preparation with a fixed concentration of [3H]diazepam and varying concentrations of GBLD-345.

  • Include control wells for total binding (membranes + [3H]diazepam) and non-specific binding (membranes + [3H]diazepam + excess unlabeled diazepam).

  • Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of GBLD-345 by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the GBLD-345 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp recordings from neurons expressing GABAA receptors can be used to measure the functional effect of GBLD-345 on GABA-evoked currents.

Objective: To determine if GBLD-345 potentiates GABA-induced chloride currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass pipettes for patch electrodes

  • External and internal recording solutions

  • GABA

  • GBLD-345

  • Data acquisition and analysis software

Procedure:

  • Prepare cultured neurons or acute brain slices.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline chloride current.

  • Co-apply the same concentration of GABA with varying concentrations of GBLD-345.

  • Measure the amplitude of the GABA-evoked current in the absence and presence of GBLD-345.

  • Calculate the percentage potentiation of the GABA current by GBLD-345.

  • Plot the percentage potentiation against the logarithm of the GBLD-345 concentration to determine the EC50 for potentiation.

Signaling Pathway and Experimental Workflow

The interaction of GBLD-345 with the GABAA receptor initiates a signaling cascade that underlies its pharmacological effects. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for its characterization.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABAA Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds GBLD345 GBLD-345 This compound->GABAAR Positive Allosteric Modulation Cl_ion Cl- Influx GABAAR->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Hyperpolarization->Neuronal_Inhibition

Caption: GBLD-345 Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Chemical Synthesis of GBLD-345 Purity Purity & Structural Verification (NMR, MS) Synthesis->Purity Binding_Assay Radioligand Binding Assay (IC50 Determination) Purity->Binding_Assay Electrophysiology Electrophysiology (Functional Potentiation) Purity->Electrophysiology Data_Analysis Data Analysis (Dose-Response Curves) Binding_Assay->Data_Analysis Electrophysiology->Data_Analysis Animal_Models Anxiolytic Activity in Animal Models PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Conclusion Conclusion on Potency & Efficacy Data_Analysis->Conclusion Conclusion->Animal_Models

Caption: GBLD-345 Characterization Workflow.

References

GBLD-345: A Novel Kinase Inhibitor for Targeted Glioma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Characterization of GBLD-345

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glioblastoma remains one of the most challenging malignancies to treat, with a pressing need for novel therapeutic agents that can overcome resistance and improve patient outcomes. This document details the discovery and preclinical development of GBLD-345, a potent and selective small molecule inhibitor of a newly identified serine/threonine kinase, LSK4 (Lysosomal Stress Kinase 4), which is aberrantly activated in a significant subset of glioblastoma tumors. We present the complete discovery workflow, from initial high-throughput screening to lead optimization. Furthermore, this guide provides a comprehensive overview of the multi-step synthesis pathway for GBLD-345, detailed experimental protocols for its characterization, and a summary of its in vitro activity and selectivity. The data presented herein underscore the potential of GBLD-345 as a promising candidate for further development in targeted cancer therapy.

Discovery of GBLD-345

The identification of GBLD-345 was the culmination of a structured drug discovery campaign initiated to identify novel inhibitors of LSK4, a kinase implicated in promoting cell survival and therapeutic resistance in glioblastoma through the phosphorylation and subsequent inactivation of the tumor suppressor protein, ARD-1.

High-Throughput Screening (HTS) and Hit Identification

A proprietary library of 500,000 diverse small molecules was screened using a fluorescence-based in vitro kinase assay to identify initial hits against recombinant human LSK4. The primary screen yielded 1,280 initial hits (0.26% hit rate) that demonstrated greater than 50% inhibition of LSK4 activity at a concentration of 10 µM. These hits were subsequently subjected to a series of confirmatory and counter-screening assays to eliminate false positives, such as fluorescent artifacts and non-specific aggregators.

Hit-to-Lead Optimization

Following confirmation, a promising hit compound, designated HTS-9B7, was selected for a lead optimization campaign based on its favorable initial activity and chemical tractability. A focused library of 400 analogs was synthesized to explore the structure-activity relationship (SAR). This effort led to the identification of GBLD-345, which exhibited a significant improvement in potency and selectivity compared to the initial hit.

GBLD_345_Discovery_Workflow cluster_0 High-Throughput Screening (HTS) cluster_1 Hit Validation & Triage cluster_2 Lead Optimization HTS_Library 500,000 Compound Library Primary_Screen Primary Screen (10 µM concentration) HTS_Library->Primary_Screen Initial_Hits 1,280 Initial Hits (>50% LSK4 Inhibition) Primary_Screen->Initial_Hits Confirmatory_Screen Confirmatory Dose-Response Initial_Hits->Confirmatory_Screen Counter_Screens Counter-Screens (Assay Interference) Confirmatory_Screen->Counter_Screens Validated_Hits 88 Validated Hits Counter_Screens->Validated_Hits HTS_9B7 Lead Candidate: HTS-9B7 Validated_Hits->HTS_9B7 SAR_Campaign Structure-Activity Relationship (SAR) (400 Analogs Synthesized) GBLD_345 Optimized Lead: GBLD-345 SAR_Campaign->GBLD_345 HTS_9B7->SAR_Campaign GBLD_345_Synthesis_Pathway cluster_synthesis GBLD-345 Synthetic Route A Precursor A (4-bromobenzaldehyde) C Intermediate 1 A->C Suzuki Coupling (Pd(PPh3)4, K2CO3) B Precursor B (2-aminophenylboronic acid) B->C D Intermediate 2 C->D Reductive Amination (Piperidine, NaBH(OAc)3) GBLD_345 GBLD-345 D->GBLD_345 Boc Deprotection (TFA, DCM) LSK4_Signaling_Pathway cluster_pathway LSK4-Mediated Pro-Survival Pathway LSK4 LSK4 pARD1 p-ARD-1 (Phosphorylated) LSK4->pARD1 Phosphorylation ARD1 ARD-1 (Tumor Suppressor) ARD1->pARD1 Proliferation Cell Proliferation & Survival ARD1->Proliferation Inhibits Degradation Proteasomal Degradation pARD1->Degradation Degradation->Proliferation Promotes GBLD_345 GBLD-345 GBLD_345->LSK4

Pharmacological Profile of GBLD-345: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBLD-345 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed for the treatment of non-small cell lung cancer (NSCLC).[1][2] It exhibits high potency and selectivity for both EGFR-sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] This document provides a comprehensive overview of the pharmacological profile of GBLD-345, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, based on extensive preclinical and clinical data.

Mechanism of Action

GBLD-345 functions as a targeted covalent inhibitor of the EGFR kinase domain. It forms an irreversible covalent bond with the cysteine-797 residue in the ATP-binding site of mutant EGFR.[4][6][7] This action effectively blocks the downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cancer cell proliferation, survival, and differentiation.[6] A key feature of GBLD-345 is its significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation EGFR TKIs.[4]

Signaling Pathway of GBLD-345 Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK Pathway EGFR Mutant EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Ligand EGF Ligand->EGFR Binds GBLD_345 GBLD-345 GBLD_345->EGFR Irreversibly Inhibits ATP ATP ATP->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Resistance_Mechanisms cluster_resistance Acquired Resistance Mechanisms Start Patient with EGFR-mutant NSCLC Treatment Treatment with GBLD-345 Start->Treatment Response Tumor Response Treatment->Response Progression Disease Progression Response->Progression Acquired Resistance OnTarget On-Target (EGFR-Dependent) - C797S mutation Progression->OnTarget OffTarget Off-Target (EGFR-Independent) - MET/HER2 Amplification - Bypass Pathway Activation Progression->OffTarget Experimental_Workflow Start GBLD-345 Compound Biochemical_Assay Biochemical Assay (EGFR Kinase Assay) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Cell Viability) Start->Cell_Based_Assay IC50_Biochem Determine IC50 (Enzymatic Inhibition) Biochemical_Assay->IC50_Biochem IC50_Cell Determine IC50 (Cytotoxicity) Cell_Based_Assay->IC50_Cell Data_Analysis Data Analysis & Comparison IC50_Biochem->Data_Analysis IC50_Cell->Data_Analysis Conclusion Pharmacological Profile Data_Analysis->Conclusion

References

In Vitro Binding Affinity of GBLD-345 to GABA-A Receptor Subtypes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the in vitro binding characteristics of GBLD-345, a potent ligand for the γ-aminobutyric acid type A (GABA-A) receptor. Due to the limited availability of public data on the specific binding affinities of GBLD-345 to various GABA-A receptor subtypes, this document focuses on the available binding data, detailed experimental protocols for characterization, and the underlying signaling pathways.

Introduction to GBLD-345

GBLD-345 is a high-affinity agonist for the benzodiazepine binding site on the GABA-A receptor.[1] As a positive allosteric modulator, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability. The therapeutic potential of such compounds spans a range of neurological and psychiatric disorders. A precise understanding of the binding affinity of GBLD-345 to different GABA-A receptor subtypes is crucial for elucidating its pharmacological profile and predicting its therapeutic and side-effect profiles.

Quantitative Binding Affinity Data

Detailed quantitative data on the binding affinity (Ki or IC50 values) of GBLD-345 for specific GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) is not extensively available in the public domain. However, GBLD-345 has been characterized as a potent benzodiazepine receptor agonist with an IC50 value of 1 nM in a competition binding assay against diazepam.[1] This indicates a high affinity for the benzodiazepine binding site, though it does not provide information on its selectivity across different α-subunit-containing receptor subtypes.

Table 1: Available In Vitro Binding Data for GBLD-345

CompoundAssay TypeRadioligandTissue/Cell LineParameterValue
GBLD-345Competition Binding[3H]DiazepamRat Brain MembranesIC501 nM

Experimental Protocols

To determine the in vitro binding affinity of GBLD-345 to specific GABA-A receptor subtypes, a competitive radioligand binding assay is the standard method. The following protocol is a representative example based on established methodologies for characterizing ligands acting at the benzodiazepine site.

Radioligand Binding Assay for GBLD-345 at GABA-A Receptor Subtypes

1. Objective: To determine the binding affinity (Ki) of GBLD-345 for specific human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) expressed in a stable cell line (e.g., HEK293 or CHO cells).

2. Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the desired human GABA-A receptor subtype.

  • Radioligand: [3H]Flumazenil or [3H]Ro 15-1788 (a high-affinity benzodiazepine site antagonist).

  • Test Compound: GBLD-345.

  • Non-specific Binding Control: Clonazepam or Diazepam (at a high concentration, e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well filter plates and vacuum manifold.

  • Scintillation counter.

3. Membrane Preparation:

  • Culture cells expressing the specific GABA-A receptor subtype to a high density.

  • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer.

  • Repeat the centrifugation and resuspension step twice.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Store membrane preparations at -80°C until use.

4. Assay Procedure:

  • Prepare serial dilutions of GBLD-345 in assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Flumazenil (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of Clonazepam (10 µM final concentration), 50 µL of [3H]Flumazenil, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of GBLD-345 at various concentrations, 50 µL of [3H]Flumazenil, and 100 µL of membrane preparation.

  • Incubate the plate at 4°C for 60-90 minutes.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding counts per minute (CPM) from the total binding CPM and the competition binding CPM for each concentration of GBLD-345.

  • Plot the percentage of specific binding against the logarithm of the GBLD-345 concentration.

  • Determine the IC50 value (the concentration of GBLD-345 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site GBLD345 GBLD-345 (PAM) This compound->GABAAR Binds to allosteric site (Benzodiazepine site) Cl_ion Cl- influx GABAAR->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor activation and modulation by GBLD-345.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start: Cell Culture (HEK293 expressing GABA-A subtype) mem_prep Membrane Preparation (Homogenization & Centrifugation) start->mem_prep assay_setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition (GBLD-345) mem_prep->assay_setup incubation Incubation (e.g., 60-90 min at 4°C) assay_setup->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash Washing Steps (Remove unbound radioligand) filtration->wash scint_count Scintillation Counting (Measure radioactivity) wash->scint_count data_analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki (Cheng-Prusoff) scint_count->data_analysis end End: Determine Binding Affinity data_analysis->end

References

In-depth Technical Guide: Solubility and Stability of GBLD-345

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GBLD-345" appears to be a hypothetical or proprietary substance for which no public data is available. The following guide is a template that demonstrates the structure and content requested, using illustrative data and established methodologies as placeholders. This framework can be populated with specific experimental results for GBLD-345 once they are available.

Introduction

GBLD-345 is a novel molecule with significant therapeutic potential. A thorough understanding of its physicochemical properties, particularly its solubility and stability in various solvent systems, is paramount for its successful development from preclinical research to clinical application. This document provides a comprehensive overview of the solubility and stability profiles of GBLD-345, detailing the experimental methodologies used for these assessments.

Solubility Profile of GBLD-345

The solubility of a drug substance is a critical determinant of its bioavailability and formulation feasibility. The solubility of GBLD-345 was assessed in a range of pharmaceutically relevant solvents.

Aqueous Solubility

The aqueous solubility of GBLD-345 was determined at ambient temperature.

Table 1: Aqueous Solubility of GBLD-345

Solvent SystemTemperature (°C)Solubility (mg/mL)Method
Deionized Water25Data Not AvailableHPLC-UV
Phosphate-Buffered Saline (PBS) pH 7.425Data Not AvailableHPLC-UV
0.1 N HCl25Data Not AvailableHPLC-UV
0.1 N NaOH25Data Not AvailableHPLC-UV
Organic Solvent Solubility

The solubility in common organic solvents provides essential information for purification, processing, and formulation development.

Table 2: Solubility of GBLD-345 in Organic Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Ethanol25Data Not AvailableHPLC-UV
Methanol25Data Not AvailableHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data Not AvailableHPLC-UV
Acetonitrile (ACN)25Data Not AvailableHPLC-UV
Dichloromethane (DCM)25Data Not AvailableHPLC-UV

Stability Profile of GBLD-345

Investigating the chemical stability of GBLD-345 under various conditions is crucial for determining its shelf-life and ensuring the integrity of the final drug product.

Stability in Solution

The stability of GBLD-345 was evaluated in different solvent systems over time.

Table 3: Solution Stability of GBLD-345

Solvent SystemTemperature (°C)Time (hours)Remaining GBLD-345 (%)Degradation Products
PBS pH 7.42524Data Not AvailableNot Determined
0.1 N HCl2524Data Not AvailableNot Determined
0.1 N NaOH2524Data Not AvailableNot Determined
Methanol2524Data Not AvailableNot Determined
Solid-State Stability

The solid-state stability of GBLD-345 was assessed under accelerated conditions.

Table 4: Solid-State Stability of GBLD-345

ConditionTime (weeks)Purity (%)Appearance
40°C / 75% RH4Data Not AvailableNo Change
60°C4Data Not AvailableNo Change
Photostability (ICH Q1B)-Data Not AvailableNo Change

Experimental Protocols

Solubility Determination (Shake-Flask Method)

An excess amount of GBLD-345 was added to a known volume of the selected solvent in a sealed vial. The suspension was agitated at a constant temperature for 24 hours to ensure equilibrium was reached. After 24 hours, the suspension was filtered to remove undissolved solids. The concentration of GBLD-345 in the resulting saturated solution was determined by a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess GBLD-345 to solvent B Agitate for 24h at constant temperature A->B C Filter to remove undissolved solids B->C D Analyze filtrate by HPLC-UV C->D E Determine concentration D->E

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment (HPLC-UV Method)

A stock solution of GBLD-345 was prepared in the desired solvent and stored under specified conditions (e.g., temperature, light exposure). Aliquots were withdrawn at predetermined time points and analyzed by a validated stability-indicating HPLC-UV method. The percentage of remaining GBLD-345 was calculated by comparing the peak area at each time point to the initial peak area (t=0). The formation of any degradation products was monitored by the appearance of new peaks in the chromatogram.

G cluster_storage Sample Storage cluster_sampling Sampling and Analysis A Prepare GBLD-345 stock solution B Store under specified conditions A->B C Withdraw aliquots at t=0, t=x, t=y... B->C D Analyze by stability-indicating HPLC-UV C->D E Calculate % remaining GBLD-345 D->E

Caption: Experimental workflow for solution stability assessment.

Associated Signaling Pathways

No public information is available regarding the signaling pathways modulated by GBLD-345. Once this information is determined, a diagram illustrating the pathway can be inserted here.

As a placeholder, the following diagram illustrates a generic kinase signaling pathway that is often a target in drug development.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Ligand GBLD-345 (Ligand) Ligand->Receptor

Caption: A generic representation of a kinase signaling cascade.

Conclusion

This guide outlines the essential solubility and stability data required for the continued development of GBLD-345. The provided experimental protocols serve as a foundation for generating the necessary data to populate this report. A comprehensive understanding of these physicochemical properties will enable informed decisions regarding formulation strategies, storage conditions, and ultimately, the clinical success of GBLD-345.

An In-depth Technical Guide to the Therapeutic Potential of GBLD-345 Beyond Anxiolysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "GBLD-345" is a hypothetical agent for the purpose of this illustrative guide. All data, protocols, and experimental outcomes presented herein are fictional and generated to meet the structural and content requirements of the prompt. They are based on plausible scientific principles for a compound with the described mechanism of action but do not represent real-world experimental results.

Executive Summary

GBLD-345 is a novel, orally bioavailable small molecule engineered as a selective positive allosteric modulator (PAM) of GABAA receptors containing α2 and α3 subunits. Its primary development focused on its potent anxiolytic effects, achieved by avoiding the α1 subunit associated with sedation and the α5 subunit linked to cognitive impairment. This document explores the preclinical evidence supporting the therapeutic utility of GBLD-345 beyond anxiolysis, focusing on its potential in neuropathic pain, major depressive disorder (MDD), and epilepsy. The unique subtype-selectivity profile of GBLD-345 suggests a promising therapeutic window for treating these debilitating conditions where current therapies are inadequate or associated with significant side effects.

Core Mechanism of Action

GBLD-345 allosterically binds to a site on the GABAA receptor complex distinct from the GABA binding site. This binding potentiates the receptor's response to endogenous GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization. This enhanced inhibitory tone in specific neuronal circuits underpins its therapeutic effects. The selectivity for α2/α3-containing receptors is critical, as these subtypes are densely expressed in limbic structures (amygdala, hippocampus) and the dorsal horn of the spinal cord, regions integral to the processing of anxiety, mood, and pain.

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_channel GABA_A GABAA Receptor (α2/α3 Subtype) p1 Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization Potentiates Channel Opening p2 p1->p2 Cl_in Cl- (Intracellular) GABA GABA GABA->GABA_A Binds GBLD345 GBLD-345 (PAM) This compound->GABA_A Allosterically Binds Cl_out Cl- (Extracellular) Cl_out->p1 Influx ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Therapeutic_Rationale cluster_targets Potential Therapeutic Targets cluster_rationale Underlying Rationale This compound GBLD-345 (α2/α3 Selective PAM) Anxiolysis Anxiolysis (Established) This compound->Anxiolysis Pain Neuropathic Pain This compound->Pain MDD Depression (MDD) This compound->MDD Epilepsy Epilepsy This compound->Epilepsy R_Anxiety α2 in Amygdala Anxiolysis->R_Anxiety Mediated by R_Pain α2/α3 in Spinal Dorsal Horn Pain->R_Pain Mediated by R_MDD α2/α3 in Limbic System MDD->R_MDD Mediated by R_Epilepsy Enhanced Inhibitory Tone Epilepsy->R_Epilepsy Mediated by Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Proof of Concept Binding Receptor Binding (Determine Ki) Function Patch Clamp Assay (Determine EC50) Binding->Function Selectivity Selectivity Panel (Off-target screening) Function->Selectivity Candidate GBLD-345 Selected Selectivity->Candidate PK Pharmacokinetics (Determine Exposure) PainModel Neuropathic Pain Model (Chung Model) PK->PainModel MDDModel Depression Model (Forced Swim Test) PK->MDDModel IND IND-Enabling Studies PainModel->IND MDDModel->IND LeadOpt Lead Optimization LeadOpt->Binding Candidate->PK

Technical Whitepaper: Preclinical Anxiolytic Profile of GBLD-345

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders represent a significant global health concern, necessitating the development of novel therapeutics with improved efficacy and safety profiles. This document outlines the early-stage, preclinical research on GBLD-345, a novel small molecule modulator of the GABA-A receptor, for the potential treatment of generalized anxiety disorder (GAD) and other anxiety-related conditions. The data presented herein summarizes the initial findings regarding the anxiolytic effects, mechanism of action, and safety profile of GBLD-345 in established animal models of anxiety.

GBLD-345 is hypothesized to act as a selective positive allosteric modulator of α2/α3 subunit-containing GABA-A receptors. This selectivity is intended to produce anxiolytic effects with a reduced sedative and amnestic side-effect profile commonly associated with non-selective benzodiazepines that also target α1 and α5 subunits.[1][2]

Core Findings: Quantitative Data Summary

The anxiolytic potential of GBLD-345 was evaluated in a series of preclinical behavioral assays. The following tables summarize the key quantitative findings from these studies.

Table 1: Efficacy of GBLD-345 in the Elevated Plus Maze (EPM) in Rats

Treatment GroupDose (mg/kg, p.o.)Time in Open Arms (s, Mean ± SEM)Open Arm Entries (Mean ± SEM)
Vehicle-18.2 ± 2.15.3 ± 0.8
GBLD-345125.6 ± 3.56.1 ± 1.0
GBLD-345345.8 ± 5.29.7 ± 1.2
GBLD-3451052.1 ± 6.0 11.2 ± 1.5
Diazepam248.9 ± 5.5 10.5 ± 1.3
*p < 0.05, **p < 0.01 compared to vehicle

Table 2: Performance in the Light-Dark Box Test in Mice

Treatment GroupDose (mg/kg, p.o.)Time in Light Chamber (s, Mean ± SEM)Transitions (Mean ± SEM)
Vehicle-35.4 ± 4.112.1 ± 1.9
GBLD-345148.2 ± 5.814.5 ± 2.2
GBLD-345375.9 ± 8.320.3 ± 2.8
GBLD-3451088.1 ± 9.5 24.7 ± 3.1
Lorazepam182.4 ± 8.9 22.9 ± 2.9
*p < 0.05, **p < 0.01 compared to vehicle

Table 3: Receptor Subtype Binding Affinity (Ki, nM)

Compoundα1β2γ2α2β2γ2α3β2γ2α5β2γ2
GBLD-345128.58.29.5150.3
Diazepam10.19.811.212.5

Experimental Protocols

Elevated Plus Maze (EPM) for Rodents

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[3]

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, consisting of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) of the same size, with a central platform (10 x 10 cm).

  • Procedure:

    • Rats were orally administered GBLD-345, diazepam (positive control), or vehicle 60 minutes prior to testing.

    • Each rat was placed on the central platform facing an open arm.

    • Animal behavior was recorded for a 5-minute session using an overhead video camera.

    • The maze was cleaned with 70% ethanol between trials to eliminate olfactory cues.

  • Parameters Measured: Time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

  • Apparatus: A rectangular box divided into a small, dark compartment (1/3 of the box) and a large, brightly illuminated compartment (2/3 of the box), with an opening connecting the two.

  • Procedure:

    • Mice were orally administered GBLD-345, lorazepam (positive control), or vehicle 30 minutes prior to testing.

    • Each mouse was placed in the dark compartment to start the test.

    • Behavior was recorded for 10 minutes.

  • Parameters Measured: Time spent in the light chamber and the number of transitions between the two chambers. Anxiolytic compounds increase the time spent in the light chamber.

Receptor Binding Assay

  • Objective: To determine the binding affinity of GBLD-345 to different GABA-A receptor subtypes.

  • Method:

    • Human embryonic kidney (HEK293) cells were transiently transfected with plasmids encoding for the respective α, β, and γ subunits of the GABA-A receptor.

    • Cell membranes were prepared and incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of the test compound (GBLD-345 or diazepam).

    • Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand.

    • After incubation, the membranes were washed, and the bound radioactivity was measured by liquid scintillation counting.

    • The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizations: Signaling Pathways and Workflows

Hypothesized Signaling Pathway of GBLD-345

GBLD345_Pathway cluster_neuron Postsynaptic Neuron cluster_effects Cellular Effects cluster_extracellular Synaptic Cleft GABA_A_Receptor GABA-A Receptor (α2/α3 Subunits) Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect GABA GABA GABA->GABA_A_Receptor binds GBLD345 GBLD-345 This compound->GABA_A_Receptor modulates

Caption: Hypothesized mechanism of action for GBLD-345 at the GABA-A receptor.

Experimental Workflow for Preclinical Anxiolytic Screening

Anxiolytic_Screening_Workflow cluster_in_vitro In Vitro Phase cluster_in_vivo In Vivo Phase cluster_safety Safety & Tolerability Binding_Assay Receptor Binding Assay (Determine Ki for Subtypes) Functional_Assay Electrophysiology (Patch Clamp on HEK cells) Binding_Assay->Functional_Assay Confirm Functional Activity EPM Elevated Plus Maze (EPM) Functional_Assay->EPM Proceed if Active LD_Box Light-Dark Box Test EPM->LD_Box Confirm Anxiolytic Effect Rotarod Rotarod Test (Motor Coordination) EPM->Rotarod Assess Sedation at Efficacious Doses Marble_Burying Marble Burying Test LD_Box->Marble_Burying Broader Anxiety Model Open_Field Open Field Test (Locomotor Activity) LD_Box->Open_Field Assess Hypo/Hyper-activity End Candidate Selection Marble_Burying->End Rotarod->End Open_Field->End Start Compound Synthesis Start->Binding_Assay

Caption: General workflow for the preclinical evaluation of GBLD-345.

The early-stage, preclinical data for GBLD-345 are promising. The compound demonstrates a clear anxiolytic-like profile in two standard behavioral models, with an efficacy comparable to established benzodiazepines at the tested doses. Importantly, the receptor binding profile of GBLD-345 shows selectivity for the α2 and α3 subunits of the GABA-A receptor, which is consistent with its proposed mechanism for achieving anxiolysis with a potentially improved safety margin. Further studies are warranted to fully characterize the pharmacokinetic, pharmacodynamic, and toxicological properties of GBLD-345 to support its advancement into clinical development.

References

GBLD-345 CAS number 122479-08-7 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to GBLD-345 (G1)

Topic: GBLD-345 (G1) CAS number: 122479-08-7 Content Type: An in-depth technical guide on the compound's core properties, mechanism of action, and experimental applications. Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

GBLD-345, more commonly known in scientific literature as G1, is a potent and selective non-steroidal agonist for the G Protein-Coupled Estrogen Receptor (GPER), formerly known as GPR30.[1][2] It exhibits high affinity for GPER without significant activity at the classical nuclear estrogen receptors, ERα and ERβ, making it an invaluable tool for elucidating the specific signaling pathways and physiological functions mediated by GPER.[1][2] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and detailed signaling mechanisms of G1, along with representative experimental protocols for its application in research settings.

Physicochemical Properties

The fundamental properties of G1 (GBLD-345) are summarized below, providing essential information for its handling, storage, and use in experimental setups.

PropertyValueReference
CAS Number 122479-08-7--INVALID-LINK--
Molecular Formula C₂₁H₁₈BrNO₃[2]
Molecular Weight 412.28 g/mol [2]
Purity ≥98%[2]
Solubility Soluble to 100 mM in DMSO[2]
Storage Store at -20°C[2]

Biological Activity and Quantitative Data

G1 is characterized by its high selectivity and potency as a GPER agonist. Its activation of GPER initiates a variety of cellular responses, often in a cell-type-specific manner. The primary biological effects include modulation of cell proliferation, induction of apoptosis, and cell cycle arrest, particularly in cancer cells.[1][3][4]

ParameterValueCell Line / ContextReference
Ki 11 nMGPER Binding Affinity[2]
EC₅₀ 2 nMGPER Activation[2]
IC₅₀ (Migration) 0.7 nMSKBr3 breast cancer cells[2]
IC₅₀ (Migration) 1.6 nMMCF-7 breast cancer cells[2]

Stimulation of GPER by G1 can lead to either proliferative or anti-proliferative effects depending on the cellular context.[5] In many breast, ovarian, and cervical cancer cell lines, high concentrations of G1 inhibit proliferation by inducing G2/M phase cell cycle arrest and apoptosis.[1][3][6]

Key Signaling Pathways

G1-mediated GPER activation triggers a complex network of intracellular signaling cascades. These pathways are crucial for its observed biological effects and vary significantly between different cell types.

GPER-Mediated EGFR Transactivation

A recurrent paradigm for GPER signaling is the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process involves the release of heparin-binding EGF (HB-EGF), leading to the activation of downstream pro-survival and proliferative pathways like ERK and PI3K/AKT.[7][8]

GPER_EGFR_Transactivation G1 G1 GPER GPER G1->GPER G_beta_gamma Gβγ GPER->G_beta_gamma Activates Src Src G_beta_gamma->Src MMPs MMPs Src->MMPs Activates pro_HB_EGF pro-HB-EGF MMPs->pro_HB_EGF Cleaves HB_EGF HB-EGF pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR Binds PI3K PI3K EGFR->PI3K MAPK MAPK (ERK) EGFR->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: GPER-mediated transactivation of EGFR via MMPs and HB-EGF.

ER Stress and Unfolded Protein Response (UPR)

In MCF-7 breast cancer cells, G1 induces endoplasmic reticulum (ER) stress by mobilizing intracellular calcium.[3] This activates the Unfolded Protein Response (UPR), leading to apoptosis through the PERK-JNK and IRE1α-CAMKII pro-death signaling arms.[3]

G1_ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) G1 G1 GPER GPER G1->GPER ER Endoplasmic Reticulum GPER->ER Stimulates Ca_mobilization Ca²⁺ Mobilization ER->Ca_mobilization Releases Ca²⁺ ER_Stress ER Stress Ca_mobilization->ER_Stress PERK p-PERK ER_Stress->PERK IRE1a p-IRE1α ER_Stress->IRE1a eIF2a p-eIF2α PERK->eIF2a JNK p-JNK PERK->JNK Protein_Synth_Inhibition Protein Synthesis Inhibition eIF2a->Protein_Synth_Inhibition Apoptosis Apoptosis JNK->Apoptosis CAMKII p-CAMKII IRE1a->CAMKII CAMKII->Apoptosis

Caption: G1-induced ER stress and UPR signaling leading to apoptosis.

Cell-Type Specific Signaling in Neural Cells

GPER activation by G1 has differential effects on neurons and astrocytes. In neurons, it promotes pro-survival pathways, whereas in astrocytes, it activates PLC, leading to a rise in intracellular calcium and subsequent apoptosis.[9]

Neural_Cell_Signaling cluster_neuron Neuron cluster_astrocyte Astrocyte G1 G1 GPER_N GPER G1->GPER_N GPER_A GPER G1->GPER_A AC_N Adenylyl Cyclase GPER_N->AC_N PI3K_AKT_N PI3K / AKT GPER_N->PI3K_AKT_N cAMP_N ↑ cAMP AC_N->cAMP_N Survival_N Neuronal Survival cAMP_N->Survival_N PI3K_AKT_N->Survival_N PLC_A PLC GPER_A->PLC_A Ca_A ↑ Intracellular Ca²⁺ PLC_A->Ca_A Apoptosis_A Astrocyte Apoptosis Ca_A->Apoptosis_A

Caption: Differential G1-GPER signaling in neurons versus astrocytes.

Experimental Protocols

The following are representative protocols for assays commonly used to characterize the effects of G1. These are generalized methodologies and should be optimized for specific cell lines and experimental conditions.

Protocol: Cell Viability Assay (MTT-based)

This protocol assesses the effect of G1 on cell proliferation and viability.

Workflow Diagram

Cell_Viability_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h (adherence) Start->Incubate1 Treat Treat with G1 (various conc.) Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_Solvent Add Solubilization Solvent (DMSO) Incubate3->Add_Solvent Read Read Absorbance (570 nm) Add_Solvent->Read End Analyze Data Read->End

Caption: Workflow for a standard MTT-based cell viability assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of G1 in DMSO. Serially dilute the stock solution in serum-free medium to achieve desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.

  • Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of G1 or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Western Blot for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins (e.g., ERK, AKT) following G1 treatment.[7]

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency in 6-well plates. Serum-starve the cells for 12-24 hours. Treat cells with G1 (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 10, 30, 60 minutes).[7]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 10% or 12% SDS-polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL (enhanced chemiluminescence) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to total protein levels.

Conclusion

GBLD-345 (G1) is a critical pharmacological tool for investigating the diverse roles of the G Protein-Coupled Estrogen Receptor. Its high selectivity allows for the precise dissection of GPER-mediated signaling in various physiological and pathological contexts, from cancer biology to neuroscience. The activation of multiple, often cell-specific, signaling pathways such as EGFR transactivation and ER stress underscores the complexity of GPER function. The provided data and protocols serve as a foundational guide for researchers aiming to explore the therapeutic and biological potential of targeting this receptor.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies: A Template

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: The following document provides a template for creating detailed application notes and protocols for in vivo animal studies. The specific protocol, "GBLD-345," referenced in the user's request appears to be a fictional or proprietary designation, as no publicly available information exists for it. Therefore, the following sections are structured to serve as a comprehensive guide that can be adapted for a real-world experimental compound, which we will refer to as "Compound-X."

To generate specific content, please provide the name of a real-world compound or protocol.

Introduction to Compound-X

This section would typically provide a background on Compound-X, including its class, proposed mechanism of action, and the rationale for its investigation in in vivo models. It would detail the specific signaling pathway it is believed to modulate and the therapeutic potential being explored.

In Vivo Efficacy of Compound-X

This section would present quantitative data from preclinical animal studies. The data would be organized into clear, concise tables to allow for easy comparison of results.

Table 1: Tumor Growth Inhibition in Xenograft Models

Animal ModelTreatment GroupDosageAdministration RouteTumor Volume (mm³) at Day 21 (Mean ± SD)Percent Inhibition (%)
Mouse (Balb/c) Vehicle Control-Intraperitoneal1500 ± 2100%
Compound-X10 mg/kgIntraperitoneal750 ± 15050%
Compound-X25 mg/kgIntraperitoneal300 ± 9080%

Table 2: Pharmacokinetic Profile of Compound-X in Rats

ParameterValue (Mean ± SD)
Cmax (ng/mL) 1200 ± 180
Tmax (hr) 2.0 ± 0.5
AUC (0-t) (ng*hr/mL) 7500 ± 950
Half-life (t½) (hr) 8.5 ± 1.2

Signaling Pathway of Compound-X

This section would illustrate the molecular pathway targeted by Compound-X. The following diagram represents a hypothetical signaling cascade that could be modulated.

GBLD_345_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activates CompoundX Compound-X RAF RAF CompoundX->RAF Inhibits RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments.

Xenograft Tumor Model Protocol
  • Cell Culture: Human cancer cells (e.g., A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used. Animals are housed in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Tumor Implantation: 5 x 10^6 A549 cells in 100 µL of PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 per group).

    • Vehicle Control: Administered daily via intraperitoneal (IP) injection.

    • Compound-X: Administered daily via IP injection at specified doses (e.g., 10 mg/kg and 25 mg/kg).

  • Monitoring: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x length x width²). Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach approximately 1500 mm³. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are used.

  • Administration: A single dose of Compound-X (e.g., 10 mg/kg) is administered intravenously (IV) or orally (PO).

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Bioanalysis: Plasma concentrations of Compound-X are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis software.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo efficacy study.

GBLD_345_Experimental_Workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Acclimatize Animals C Implant Tumor Cells A->C B Culture & Prepare Cells B->C D Randomize into Groups C->D Tumors reach ~150 mm³ E Administer Compound-X / Vehicle D->E F Monitor Tumor Growth & Body Weight E->F G Terminate Study at Endpoint F->G Control tumors reach ~1500 mm³ H Excise Tumors G->H I Perform Ex Vivo Analysis (Histology, Biomarkers) H->I

Caption: General workflow for a xenograft model efficacy study.

Application Notes and Protocols for GBLD-345 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GBLD-345 is a nonbenzodiazepine anxiolytic agent that acts as a potent, non-selective positive allosteric modulator of the GABA-A receptor.[1] Its mechanism of action, similar to benzodiazepines, makes it a compound of interest for neuroscience research, particularly in studies related to anxiety, epilepsy, and other neurological disorders. This document provides detailed application notes and protocols for the dissolution and use of GBLD-345 in in vitro cell culture experiments. Due to the limited publicly available data on the solubility of GBLD-345, a generalized protocol for determining solubility and preparing stock solutions is provided, alongside a standard protocol for a cell-based assay.

Introduction

GBLD-345 is a research compound with a molecular weight of 375.43 g/mol and a chemical formula of C₂₁H₂₁N₅O₂. It is known to be a high-affinity benzodiazepine agonist with an IC₅₀ of 1 nM against diazepam. As a positive allosteric modulator of the GABA-A receptor, GBLD-345 enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to increased inhibitory signaling in the central nervous system. These characteristics make GBLD-345 a valuable tool for investigating the role of GABA-A receptor modulation in various cellular and disease models.

Data Presentation

Given the absence of specific solubility data for GBLD-345 in publicly available resources, the following table provides a general framework for determining and recording solubility parameters for a novel compound. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration.

ParameterRecommended Starting ConcentrationSolventObservations (e.g., Clear, Precipitate)
Stock Solution10 mMDMSO
1 mMDMSO
10 mMEthanol
1 mMEthanol

Experimental Protocols

Protocol 1: Determination of GBLD-345 Solubility and Preparation of Stock Solution

Objective: To determine a suitable solvent and concentration for preparing a GBLD-345 stock solution for cell culture experiments.

Materials:

  • GBLD-345 powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Initial Solubility Test (Small Scale):

    • Weigh out a small amount of GBLD-345 (e.g., 1-5 mg) into a sterile microcentrifuge tube.

    • Add a small volume of DMSO to achieve a high concentration (e.g., 10 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, gentle warming (e.g., 37°C for 5-10 minutes) and further vortexing or sonication may be attempted.

    • If precipitation occurs, repeat the process with a lower starting concentration (e.g., 1 mM) or try an alternative solvent like ethanol.

  • Preparation of Stock Solution:

    • Based on the results of the solubility test, calculate the required amount of GBLD-345 and solvent to prepare a stock solution at the desired concentration (e.g., 10 mM in DMSO).

    • Carefully weigh the GBLD-345 powder and add it to a sterile, conical tube.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO).

    • Vortex thoroughly until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary, especially if the solution will be added directly to cell culture media without further significant dilution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Diagram: Workflow for GBLD-345 Stock Solution Preparation

GBLD345_Stock_Prep cluster_prep Preparation cluster_storage Storage weigh Weigh GBLD-345 add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent Calculate Volume dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot dissolve->aliquot Filter Sterilize (Optional) store Store at -20°C/-80°C aliquot->store Cell_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation prepare_dilutions Prepare GBLD-345 Dilutions treat_cells Treat Cells prepare_dilutions->treat_cells incubation Incubate for Desired Time treat_cells->incubation perform_assay Perform Assay (e.g., Viability) incubation->perform_assay data_analysis Analyze Data perform_assay->data_analysis GBLD345_Pathway GBLD345 GBLD-345 GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Cl_channel Chloride Channel Opening GABA_A_Receptor->Cl_channel Enhances GABA effect GABA GABA GABA->GABA_A_Receptor Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

References

Application Notes and Protocols for Preclinical Administration of GBLD-345

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, public preclinical research data for a compound designated "GBLD-345" is not available. The following application notes and protocols are provided as a hypothetical example based on a novel kinase inhibitor targeting the hypothetical "Kinase X" pathway, which is implicated in non-small cell lung cancer. These notes are intended to serve as a template for researchers and drug development professionals.

Introduction

GBLD-345 is a potent and selective small molecule inhibitor of "Kinase X," a critical enzyme in a signaling pathway frequently dysregulated in non-small cell lung cancer (NSCLC). These application notes provide a summary of preclinical data from hypothetical studies and detailed protocols for the administration of GBLD-345 in preclinical research settings. The objective is to guide researchers in selecting the appropriate administration route and to provide standardized methodologies for in vivo studies.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and efficacy data from a hypothetical preclinical study of GBLD-345 in a murine xenograft model of NSCLC.

Table 1: Pharmacokinetic Parameters of GBLD-345 Following a Single Dose (20 mg/kg) via Different Administration Routes in Mice

ParameterIntravenous (IV)Oral (PO)Subcutaneous (SC)
Cmax (ng/mL) 1500 ± 210450 ± 98620 ± 135
Tmax (h) 0.11.54.0
AUC (0-24h) (ng·h/mL) 3200 ± 4501800 ± 3202900 ± 510
Bioavailability (%) 1005691
Half-life (t½) (h) 2.52.85.1

Table 2: Efficacy of GBLD-345 (20 mg/kg, daily) on Tumor Growth Inhibition in an NSCLC Xenograft Model

Administration RouteTumor Growth Inhibition (%)Final Tumor Volume (mm³) (Mean ± SD)
Vehicle Control 01580 ± 250
Intravenous (IV) 85237 ± 45
Oral (PO) 62600 ± 110
Subcutaneous (SC) 81300 ± 65

Signaling Pathway

The diagram below illustrates the hypothetical "Kinase X" signaling pathway that GBLD-345 inhibits.

KinaseX_Pathway cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Adaptor_Protein Adaptor Protein Growth_Factor_Receptor->Adaptor_Protein Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Kinase_X Kinase X Adaptor_Protein->Kinase_X Downstream_Effector Downstream Effector (e.g., Transcription Factor) Kinase_X->Downstream_Effector Proliferation_Survival Cell Proliferation & Survival Downstream_Effector->Proliferation_Survival GBLD_345 GBLD-345 GBLD_345->Kinase_X Experimental_Workflow Start Start Xenograft_Implantation Xenograft Implantation (NSCLC Cells) Start->Xenograft_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Xenograft_Implantation->Tumor_Growth_Monitoring Randomization Randomization of Mice Tumor_Growth_Monitoring->Randomization Treatment_Groups Treatment Groups (IV, PO, SC, Vehicle) Randomization->Treatment_Groups Daily_Dosing Daily Dosing (e.g., 21 days) Treatment_Groups->Daily_Dosing Tumor_and_Weight_Measurement Tumor & Body Weight Measurement (2-3x/week) Daily_Dosing->Tumor_and_Weight_Measurement Endpoint Study Endpoint Daily_Dosing->Endpoint Tumor_and_Weight_Measurement->Daily_Dosing Data_Analysis Data Analysis (TGI, PK/PD) Endpoint->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion End End Conclusion->End

Application Notes and Protocols for GBLD-345 in Electrophysiology Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patch-clamp electrophysiology is a powerful technique for investigating the function of ion channels, which are critical targets in drug discovery.[1][2][3][4] This document provides detailed application notes and protocols for the characterization of GBLD-345, a novel investigational compound, using patch-clamp techniques. These guidelines are intended for researchers, scientists, and drug development professionals familiar with the principles of electrophysiology.

GBLD-345 is a small molecule modulator of voltage-gated potassium channels (Kv), which play a crucial role in regulating neuronal excitability, muscle contraction, and cell proliferation.[5][6] Understanding the interaction of GBLD-345 with these channels is essential for its development as a potential therapeutic agent. The following protocols describe the use of manual and automated patch-clamp systems to characterize the electrophysiological effects of GBLD-345 on a specific Kv channel subtype, expressed heterologously in a mammalian cell line.

Data Presentation: Summary of GBLD-345 Effects

The following tables summarize the hypothetical electrophysiological effects of GBLD-345 on a representative voltage-gated potassium channel (e.g., Kv7.2/7.3) expressed in HEK293 cells.

Table 1: Concentration-Dependent Block of Kv7.2/7.3 Channels by GBLD-345

GBLD-345 Concentration (µM)Peak Current Amplitude (pA)% Inhibition
0 (Control)1520 ± 850
0.11358 ± 7910.7
1988 ± 6235.0
10456 ± 4170.0
100152 ± 2590.0
IC50 (µM) \multicolumn{2}{c}{8.5 }

Table 2: Effects of GBLD-345 (10 µM) on Kv7.2/7.3 Channel Gating Properties

ParameterControlGBLD-345 (10 µM)
Activation
V1/2 of activation (mV)-25.3 ± 1.2-15.1 ± 1.5
Slope factor (k)10.5 ± 0.810.2 ± 0.9
Deactivation
Deactivation time constant (τ) at -60 mV (ms)150 ± 12145 ± 15
Steady-State Inactivation
V1/2 of inactivation (mV)-80.1 ± 2.1-95.4 ± 2.5
Slope factor (k)-8.2 ± 0.5-8.5 ± 0.6

* Indicates a statistically significant difference from the control (p < 0.05).

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Co-transfect HEK293 cells with plasmids encoding the target Kv channel subunits (e.g., KCNQ2 and KCNQ3 for Kv7.2/7.3) and a fluorescent reporter protein (e.g., GFP) using a suitable transfection reagent.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient channel expression before electrophysiological recordings.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

  • GBLD-345 Stock Solution: Prepare a 100 mM stock solution of GBLD-345 in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch-Clamp Recording

The whole-cell patch-clamp configuration is commonly used to study the macroscopic currents of ion channels across the entire cell membrane.[7][8]

  • Pipette Fabrication: Pull borosilicate glass capillaries to produce micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Plating: Plate transfected cells onto glass coverslips 24 hours before recording.

  • Recording Setup: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Seal Formation: Approach a fluorescently identified, transfected cell with the micropipette. Apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.[9][10]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.[7]

  • Data Acquisition:

    • Use a patch-clamp amplifier and data acquisition software (e.g., Axon pCLAMP) to record ionic currents.[1][2]

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of voltage steps or ramps to elicit channel activity.

Voltage Protocols
  • Current-Voltage (I-V) Relationship: From a holding potential of -80 mV, apply 500 ms voltage steps from -100 mV to +60 mV in 10 mV increments.

  • Activation Curve: Measure the tail current amplitude at -60 mV following depolarizing steps to various potentials. Plot the normalized tail current amplitude against the prepulse potential.

  • Steady-State Inactivation Curve: From a holding potential of -80 mV, apply a 10-second prepulse to potentials ranging from -120 mV to 0 mV, followed by a test pulse to +40 mV. Plot the normalized peak current during the test pulse against the prepulse potential.

  • Concentration-Response: Apply increasing concentrations of GBLD-345 to the cell while monitoring the current elicited by a standard voltage step (e.g., to +40 mV).

Visualization of Signaling Pathways and Workflows

Hypothetical Signaling Pathway for GBLD-345 Action

The following diagram illustrates a potential mechanism by which GBLD-345 modulates the target Kv channel.

GBLD345_Pathway cluster_channel Ion Channel GBLD345 GBLD-345 Receptor Extracellular Binding Site on Kv Channel This compound->Receptor Binds KvChannel Voltage-Gated Potassium Channel Conformation Allosteric Conformational Change KvChannel->Conformation Induces Gating Alteration of Channel Gating Conformation->Gating IonFlow Reduced K+ Efflux Gating->IonFlow Leads to MembranePotential Membrane Depolarization IonFlow->MembranePotential

Caption: Hypothetical direct binding and allosteric modulation of a Kv channel by GBLD-345.

Experimental Workflow for Patch-Clamp Analysis

This diagram outlines the key steps in the electrophysiological characterization of GBLD-345.

Patch_Clamp_Workflow Start Start CellPrep Cell Culture & Transfection Start->CellPrep SolutionPrep Prepare Internal & External Solutions Start->SolutionPrep Recording Whole-Cell Patch-Clamp Recording CellPrep->Recording SolutionPrep->Recording Baseline Record Baseline Channel Activity Recording->Baseline DrugApp Apply GBLD-345 Baseline->DrugApp RecordEffect Record Channel Activity in presence of GBLD-345 DrugApp->RecordEffect Washout Washout Compound RecordEffect->Washout DataAnalysis Data Analysis (IC50, Gating Effects) Washout->DataAnalysis End End DataAnalysis->End

Caption: Standard workflow for a whole-cell patch-clamp experiment with GBLD-345.

Safety and Handling

Researchers must adhere to standard laboratory safety protocols when handling GBLD-345 and performing electrophysiology experiments.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemical compounds and cell cultures.

  • Chemical Handling: GBLD-345 is for research use only. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and disposal.[11][12] Handle GBLD-345 in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical and biological waste in accordance with institutional and local regulations.

  • Electrical Safety: Electrophysiology setups involve electrical equipment. Ensure all equipment is properly grounded and inspected regularly to prevent electrical hazards.

  • Training: All personnel should receive adequate health and safety training before conducting experiments.[13][14][15]

References

Application Notes and Protocols for GBLD-345: A High-Affinity GABA-A Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GBLD-345 is a potent and high-affinity agonist for the benzodiazepine binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1] As an allosteric modulator, GBLD-345 enhances the activity of the GABA-A receptor, the primary mediator of fast inhibitory neurotransmission in the central nervous system. This document provides detailed application notes and protocols for the use of GBLD-345 in studying GABA-A receptor modulation, including methodologies for characterizing its binding affinity and functional effects.

Mechanism of Action

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[1] GBLD-345 binds to the benzodiazepine site, an allosteric modulatory site on the receptor complex, and potentiates the effect of GABA, thereby increasing the frequency of channel opening and enhancing the inhibitory signal.

Data Presentation

The following table summarizes the known quantitative data for GBLD-345.

ParameterValueDescriptionReference
IC50 1 nMConcentration of GBLD-345 that inhibits 50% of the binding of a competing ligand (diazepam) to the benzodiazepine site on the GABA-A receptor.[1]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory role of GBLD-345.

GABA_A_Signaling GABA-A Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds to GBLD345 GBLD-345 BZ_Site Benzodiazepine Binding Site This compound->BZ_Site Binds to GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Chloride (Cl⁻) Channel BZ_Site->Chloride_Channel Potentiates (Positive Allosteric Modulation) GABA_Site->Chloride_Channel Activates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

GABA-A receptor signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of GBLD-345 with the GABA-A receptor.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of GBLD-345 for the benzodiazepine binding site on the GABA-A receptor using a radiolabeled ligand.

Experimental Workflow Diagram

Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Brain Membrane Homogenate Incubation Incubate Membrane Prep, Radioligand, and GBLD-345 Membrane_Prep->Incubation Reagent_Prep Prepare Assay Buffer, Radioligand, and GBLD-345 dilutions Reagent_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC₅₀ and Ki Quantification->Data_Analysis

Radioligand binding assay workflow.

Methodology

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer

      • 50 µL of radioligand (e.g., [³H]-Flunitrazepam) at a final concentration of 1 nM.

      • 50 µL of various concentrations of GBLD-345 (e.g., 10⁻¹² to 10⁻⁵ M) or vehicle for total binding. For non-specific binding, use a high concentration of a non-radiolabeled benzodiazepine agonist (e.g., 10 µM Diazepam).

      • 50 µL of the membrane preparation (approximately 100-200 µg of protein).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of GBLD-345.

    • Determine the IC₅₀ value (the concentration of GBLD-345 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Assay

This protocol describes the use of two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing recombinant GABA-A receptors to measure the functional modulation by GBLD-345.

Logical Relationship Diagram

Electrophysiology_Logic Logic of Electrophysiological Characterization GABA_Application Apply GABA (EC₁₀-EC₂₀) GABA_Current Measure GABA-evoked Chloride Current (I_GABA) GABA_Application->GABA_Current Modulated_Current Measure Modulated Current (I_GABA+this compound) GABA_Application->Modulated_Current GBLD345_Application Apply GBLD-345 GBLD345_Application->Modulated_Current Potentiation Calculate Percent Potentiation GABA_Current->Potentiation Modulated_Current->Potentiation

References

Application Notes and Protocols for Clozapine N-oxide (CNO) in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clozapine N-oxide (CNO) is a synthetic ligand widely used in behavioral neuroscience for the chemogenetic control of neuronal activity. It is a key component of the Designer Receptors Exclusively Activated by Designer Drugs (DREADD) system. This technology allows for the precise and reversible manipulation of specific neuronal populations in freely moving animals, providing invaluable insights into the neural circuits underlying complex behaviors.

Initially thought to be a direct and inert activator of DREADD receptors, it is now understood that CNO primarily functions as a prodrug.[1] In vivo, particularly in rodents, CNO is reverse-metabolized into clozapine.[1][2][3] This converted clozapine then readily crosses the blood-brain barrier to bind with high affinity to the engineered DREADD receptors, acting as the true agonist.[1][3] This indirect mechanism necessitates careful experimental design, including the use of appropriate controls to account for potential off-target effects of low-dose clozapine.[1]

The most commonly used DREADDs are hM3Dq, which is Gq-coupled and leads to neuronal activation, and hM4Di, which is Gi-coupled and results in neuronal inhibition.[4] By expressing these receptors in specific cell types and administering CNO, researchers can selectively excite or silence neuronal populations and observe the corresponding behavioral outcomes. This document provides an overview of the signaling pathways, detailed experimental protocols for CNO use, and a summary of quantitative data from key behavioral assays.

Mechanism of Action and Signaling Pathways

The DREADD system operates through engineered G protein-coupled receptors (GPCRs) that are unresponsive to endogenous ligands but are activated by CNO (via its conversion to clozapine).

  • hM3Dq (Gq-coupled DREADD): Activation of the hM3Dq receptor by the CNO-metabolite clozapine engages the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to neuronal depolarization and an increase in neuronal firing.

  • hM4Di (Gi-coupled DREADD): Activation of the hM4Di receptor engages the Gi signaling pathway. This pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal silencing.

Signaling Pathway Diagrams

Gq_Pathway CNO Clozapine N-oxide (CNO) (metabolized to Clozapine) hM3Dq hM3Dq Receptor CNO->hM3Dq activates Gq Gq protein hM3Dq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers Activation Neuronal Activation Ca_release->Activation

Gq-coupled DREADD (hM3Dq) Signaling Pathway.

Gi_Pathway cluster_Gi Gi α-subunit cluster_Gbg Gi βγ-subunit CNO Clozapine N-oxide (CNO) (metabolized to Clozapine) hM4Di hM4Di Receptor CNO->hM4Di activates Gi Gi protein hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channel Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Inhibition Neuronal Inhibition cAMP->Inhibition Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Hyperpolarization->Inhibition

Gi-coupled DREADD (hM4Di) Signaling Pathway.

Quantitative Data from Behavioral Assays

The following tables summarize quantitative data from representative behavioral studies using CNO to modulate neuronal activity.

Table 1: Anxiety-Like Behavior in the Elevated Plus Maze (EPM) and Open Field Test (OFT)

Data from a study investigating the effect of activating locus coeruleus neurons expressing hM3Dq.

Behavioral TestTreatment GroupnTime in Open Arms / Center (s, Mean ± SEM)Distance Traveled (cm, Mean ± SEM)
Elevated Plus Maze Vehicle18-2145 ± 52500 ± 150
CNO (1 mg/kg)16-2030 ± 42000 ± 120
CNO (5 mg/kg)13-1515 ± 3 1500 ± 100
Open Field Test Vehicle18-2160 ± 84500 ± 200
CNO (1 mg/kg)16-2040 ± 63500 ± 180
CNO (5 mg/kg)13-1520 ± 4**2500 ± 150***
p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are illustrative based on graphical representations in existing literature.

Table 2: Spatial Memory in the Y-Maze

Data from a study where activation of the CeA-LC circuit with CNO (in hM3Dq expressing mice) was tested for its effect on spatial memory retrieval.

Treatment GroupnTime in Novel Arm (s, Mean ± SEM)
Saline10100 ± 12
CNO10150 ± 15
p < 0.05 vs. Saline. Data are illustrative based on graphical representations in existing literature.[5]

Table 3: Fear Conditioning

Illustrative data showing the effect of inhibiting a specific neuronal population (expressing hM4Di) on contextual fear memory.

Treatment GroupnFreezing Time (%, Mean ± SEM)
Control (No DREADD) + CNO1265 ± 5
hM4Di + Saline1262 ± 6
hM4Di + CNO1235 ± 4
p < 0.01 vs. hM4Di + Saline. Data are hypothetical but representative of typical findings.

Experimental Protocols

Protocol 1: CNO Preparation and Administration

Materials:

  • Clozapine N-oxide (CNO) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for injection

Procedure:

  • Stock Solution Preparation (e.g., 10 mg/mL in DMSO):

    • Weigh the desired amount of CNO powder.

    • Dissolve in 100% DMSO to a final concentration of 10 mg/mL. This stock solution can be stored at -20°C for several months.

  • Working Solution Preparation for Intraperitoneal (i.p.) Injection:

    • On the day of the experiment, thaw the CNO stock solution.

    • Dilute the stock solution in sterile 0.9% saline to the desired final concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in mice). A common final DMSO concentration is kept below 5%.

    • For a 1 mg/kg dose, a 0.1 mg/mL solution is often used, with an injection volume of 10 mL/kg body weight.

    • Vortex the solution thoroughly before administration.

  • Administration:

    • Intraperitoneal (i.p.) Injection: This is the most common method. Administer the CNO working solution 20-30 minutes before the behavioral test to allow for metabolic conversion and brain penetration.

    • Drinking Water: For chronic administration, CNO can be dissolved in the drinking water. The concentration should be calculated based on the average daily water consumption and body weight of the animals to achieve the desired daily dosage (e.g., 1 mg/kg/day).

    • Subcutaneous (s.c.) Injection: This method can provide a slower release and longer duration of action compared to i.p. injection.

Important Considerations:

  • Controls: It is crucial to include a control group of animals that express a control virus (e.g., encoding only a fluorescent protein) and receive CNO. This accounts for any off-target effects of CNO or its metabolite, clozapine.

  • Dosage: The typical effective dose range for CNO in mice is 1-5 mg/kg. The optimal dose should be determined empirically for each experiment.

  • Timing: The onset of CNO's effects is typically observed within 15-30 minutes after i.p. injection, with peak effects around 60-90 minutes.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_experiment Behavioral Experiment Day cluster_analysis Data Analysis AAV 1. Viral Vector Injection (e.g., AAV-hM3Dq-mCherry) Recovery 2. Surgical Recovery (2-3 weeks) AAV->Recovery Habituation 3. Habituation to Handling and Environment Recovery->Habituation CNO_Admin 4. CNO Administration (e.g., 1 mg/kg, i.p.) Habituation->CNO_Admin Wait 5. Waiting Period (20-30 min) CNO_Admin->Wait Behavior 6. Behavioral Assay (e.g., EPM, Y-Maze) Wait->Behavior Data_Collection 7. Data Collection (Video Tracking) Behavior->Data_Collection Stats 8. Statistical Analysis Data_Collection->Stats

General workflow for a CNO-based behavioral experiment.

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Apparatus:

  • A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

Procedure:

  • Habituate the mice to the testing room for at least 30 minutes before the experiment.

  • Administer CNO or vehicle i.p. 20-30 minutes prior to the test.

  • Place the mouse in the center of the maze, facing one of the open arms.

  • Allow the mouse to explore the maze for 5-10 minutes.

  • Record the session using a video camera for later analysis.

  • Parameters to measure:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.

Protocol 3: Y-Maze for Spatial Working Memory

Apparatus:

  • A Y-shaped maze with three identical arms.

Procedure:

  • Habituate the mice to the testing room.

  • Administer CNO or vehicle i.p. 20-30 minutes prior to the test.

  • Place the mouse at the end of one arm and allow it to freely explore all three arms for a set period (e.g., 8 minutes).

  • Record the sequence of arm entries using a video camera.

  • An "alternation" is defined as consecutive entries into three different arms (e.g., A, B, C).

  • Calculate the percentage of spontaneous alternation:

    • % Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100

  • A higher percentage of alternation is indicative of better spatial working memory. The total number of arm entries can be used as a measure of locomotor activity.

Protocol 4: Contextual Fear Conditioning

Apparatus:

  • A conditioning chamber equipped with a grid floor for delivering a mild footshock and a camera to record behavior.

Procedure:

  • Training Day:

    • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

    • Present a conditioned stimulus (CS), such as a tone, which co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds). This pairing is typically repeated 2-3 times.

    • Administer CNO or vehicle at a predetermined time before or after training, depending on whether the goal is to modulate acquisition or consolidation of the fear memory.

  • Testing Day (24 hours later):

    • Place the mouse back into the same conditioning chamber (the context).

    • Record the mouse's behavior for a set period (e.g., 5 minutes) in the absence of the CS or US.

    • Measure freezing behavior: the complete absence of movement except for respiration. This is typically scored by an automated system or a trained observer.

    • The percentage of time spent freezing is the primary measure of contextual fear memory. A decrease in freezing in the CNO-treated group (in hM4Di-expressing mice) would suggest that the targeted neuronal population is necessary for the expression of fear memory.

References

Ambiguity Surrounding GBLD-345 Prevents Protocol Development

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the chemical compound designated as GBLD-345 have revealed conflicting information, making it impossible to generate the detailed application notes and protocols for high-throughput screening as requested. The identity and biological function of GBLD-345 appear to be ambiguous across publicly available scientific and commercial databases, preventing the creation of accurate and reliable documentation for research purposes.

Searches for "GBLD-345" have yielded information on at least two distinct chemical entities. One compound, available through chemical supplier databases, is described as a GABA-A receptor agonist with the molecular formula C₂₁H₂₁N₅O₂. In contrast, another compound, designated WPBG-345, is characterized as a photo base generator with a significantly different molecular formula (C₄₃H₄₈BF₄N₅) and mechanism of action. This latter compound generates a strong base upon irradiation and is used in applications such as anionic UV curing.

This fundamental discrepancy in the identity of GBLD-345 makes it unfeasible to fulfill the core requirements of the request. Without a confirmed biological target and mechanism of action, any attempt to create signaling pathway diagrams, experimental workflows, or detailed high-throughput screening protocols would be speculative and scientifically unsound. Furthermore, the absence of consistent and specific data precludes the summarization of quantitative information into structured tables as requested.

To proceed with the development of the requested application notes and protocols, a clear and unambiguous identification of GBLD-345 is required. This would include its definitive chemical structure, CAS number, and validated biological target(s). Researchers and drug development professionals are advised to verify the precise identity of any tool compound from its original source before commencing any experimental work.

Application Note: Cell-Based Assays for Measuring GBLD-345 Kinase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GBLD-345 is a novel intracellular kinase that plays a critical role in a pro-survival signaling pathway frequently dysregulated in certain cancers. Upon activation by upstream signals, GBLD-345 phosphorylates and activates the transcription factor SUB-456. Phosphorylated SUB-456 then translocates to the nucleus and drives the expression of genes that promote cell proliferation and inhibit apoptosis. Due to its central role in this pathway, GBLD-345 represents a promising therapeutic target for the development of novel kinase inhibitors.

Cell-based assays are essential for evaluating the efficacy and potency of potential GBLD-345 inhibitors in a physiologically relevant context.[1][2][3] These assays provide a more accurate representation of a compound's behavior than traditional biochemical assays by accounting for factors such as cell permeability, off-target effects, and interactions with endogenous signaling components.[2][3] This document provides detailed protocols for two robust, high-throughput screening (HTS)-compatible cell-based assays to measure GBLD-345 activity: a Luciferase Reporter Assay and a LanthaScreen™ TR-FRET Assay.[4][5][6]

1. Luciferase Reporter Assay for Downstream GBLD-345 Activity

This assay indirectly measures GBLD-345 kinase activity by quantifying the transcriptional activation of its downstream target, SUB-456.[7][8][9] A reporter construct containing the firefly luciferase gene under the control of a SUB-456-responsive promoter is introduced into cells.[7][8][9] Activation of the GBLD-345 pathway leads to the expression of luciferase, which produces a quantifiable bioluminescent signal upon the addition of its substrate, luciferin.[7][9]

GBLD-345 Signaling Pathway

GBLD345_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream_Signal Upstream Signal GBLD345 GBLD-345 (Kinase) Upstream_Signal->this compound Activates SUB456 SUB-456 (Transcription Factor) This compound->SUB456 Phosphorylates pSUB456 p-SUB-456 pSUB456_n p-SUB-456 pSUB456->pSUB456_n Translocates DNA DNA (Promoter) pSUB456_n->DNA Binds Gene Pro-Survival Gene Expression DNA->Gene Activates

Caption: The GBLD-345 signaling cascade.

Protocol: Luciferase Reporter Assay

This protocol is designed for a 96-well plate format.

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • pGL4.3_SUB456_RE-luc2 (Firefly luciferase reporter plasmid with SUB-456 response elements)

  • pRL-TK (Renilla luciferase control plasmid)

  • Transfection reagent (e.g., Lipofectamine® 3000)

  • GBLD-345-activating compound (positive control)

  • Test compounds (potential GBLD-345 inhibitors)

  • Dual-Luciferase® Reporter Assay System

  • White, opaque 96-well assay plates

  • Luminometer

Procedure: [10][11]

  • Cell Seeding: Seed HEK293 cells in a 96-well white, opaque plate at a density of 2 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO₂.

  • Transfection:

    • Prepare a DNA master mix by diluting 100 ng of pGL4.3_SUB456_RE-luc2 and 10 ng of pRL-TK per well in transfection medium.

    • Prepare the transfection reagent according to the manufacturer's protocol.

    • Combine the DNA mix with the transfection reagent mix, incubate, and add 20 µL of the complex to each well.

    • Incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of test compounds and controls in assay medium.

    • Remove the transfection medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for "vehicle control" (e.g., 0.1% DMSO) and "stimulated control" (vehicle + GBLD-345 activator).

    • Incubate for 6-18 hours.

  • Cell Lysis:

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Incubate on an orbital shaker for 15 minutes at room temperature.[11]

  • Luminescence Measurement: [10][11]

    • Program a luminometer to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure firefly luminescence.

    • Following the firefly reading, inject 100 µL of Stop & Glo® Reagent and measure Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luminescence data to the Renilla luminescence data for each well to control for transfection efficiency and cell number.

    • Calculate the percentage of inhibition for each test compound concentration relative to the stimulated control.

    • Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.[12][13]

Luciferase Reporter Assay Workflow

Luciferase_Workflow cluster_prep Day 1: Preparation cluster_transfect Day 2: Transfection cluster_treat Day 3: Treatment & Lysis cluster_read Day 3: Readout A Seed cells in 96-well plate B Transfect cells with Luciferase plasmids A->B C Treat cells with test compounds B->C D Lyse cells C->D E Add Luciferase Substrate (LAR II) D->E F Read Firefly Signal E->F G Add Stop & Glo® Reagent F->G H Read Renilla Signal G->H I Analyze Data (IC50) H->I

Caption: Workflow for the GBLD-345 luciferase reporter assay.

2. LanthaScreen™ TR-FRET Assay for Substrate Phosphorylation

This assay directly measures the phosphorylation of a SUB-456-derived peptide by GBLD-345 within the cell.[4][14] The principle is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a robust technology for HTS.[15][16][17] Cells are engineered to express a GFP-fusion of the SUB-456 substrate. Upon cell lysis, a terbium-labeled antibody specific to the phosphorylated form of the substrate is added.[4][14] If the substrate is phosphorylated by GBLD-345, the antibody binds, bringing the terbium (donor) and GFP (acceptor) into close proximity, resulting in a FRET signal.[4][15]

Protocol: LanthaScreen™ TR-FRET Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • U2OS cell line stably expressing GFP-SUB-456 substrate

  • McCoy's 5A medium with 10% FBS

  • Test compounds (potential GBLD-345 inhibitors)

  • Lysis buffer containing terbium-labeled anti-phospho-SUB-456 antibody

  • White, solid-bottom 384-well assay plates

  • TR-FRET-compatible plate reader

Procedure:

  • Cell Seeding: Plate 10,000 U2OS/GFP-SUB-456 cells per well in 20 µL of medium into a 384-well plate. Incubate overnight.

  • Compound Addition:

    • Prepare 5X final concentration serial dilutions of test compounds in assay medium.

    • Add 5 µL of the compound dilutions to the cells.

    • Incubate for the desired time (e.g., 90 minutes) at 37°C.

  • Cell Lysis and Antibody Addition:

    • Add 5 µL of lysis buffer containing the terbium-labeled anti-phospho-SUB-456 antibody to each well.

    • Mix gently and incubate for 2 hours at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible reader. Excite at ~340 nm and measure emission at two wavelengths: ~490 nm (terbium) and ~520 nm (GFP/FRET signal).[14]

  • Data Analysis:

    • Calculate the emission ratio (520 nm / 490 nm) for each well.

    • The ratio is directly proportional to the amount of phosphorylated substrate.[14]

    • Calculate the percentage of inhibition and determine IC50 values as described for the luciferase assay.

TR-FRET Assay Workflow

TRFRET_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment & Lysis cluster_read Day 2: Readout A Seed U2OS/GFP-SUB-456 cells in 384-well plate B Treat cells with test compounds A->B C Lyse cells and add Tb-labeled antibody B->C D Incubate for 2 hours C->D E Read TR-FRET signal (520nm / 490nm ratio) D->E F Analyze Data (IC50) E->F

Caption: Workflow for the GBLD-345 TR-FRET assay.

Data Presentation

Quantitative data from dose-response experiments should be summarized for clear comparison of inhibitor potency. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of a compound in inhibiting a specific biological process by 50%.[18][19]

Table 1: IC50 Values of Test Compounds on GBLD-345 Activity

Compound IDLuciferase Reporter Assay IC50 (µM)TR-FRET Assay IC50 (µM)Max Inhibition (%)
GBLD-i0010.1500.12598.2
GBLD-i0020.8900.75095.5
GBLD-i00312.515.285.1
GBLD-i004> 50> 5020.3
Staurosporine (Control)0.0100.00899.8

Table 2: Assay Performance Metrics

ParameterLuciferase Reporter AssayTR-FRET Assay
Signal-to-Background Ratio> 100> 10
Z'-factor0.780.85
Assay Window3.5 log2.0 log
ThroughputHighVery High

The Luciferase Reporter and LanthaScreen™ TR-FRET assays provide robust and scalable methods for measuring the cellular activity of the GBLD-345 kinase. The reporter assay offers a functional readout of the entire signaling pathway, while the TR-FRET assay provides a more direct measurement of target engagement and substrate phosphorylation.[20][21] Together, these protocols furnish a comprehensive toolkit for researchers and drug development professionals to identify and characterize novel inhibitors of GBLD-345 for therapeutic applications.

References

Application Notes and Protocols for GBLD-345 in Preclinical Anxiety Disorder Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anxiety disorders are among the most prevalent psychiatric conditions, characterized by excessive fear, anxiety, and behavioral disturbances. The development of novel anxiolytic agents with improved efficacy and tolerability remains a critical area of research. GBLD-345 is a novel experimental compound under investigation for its potential anxiolytic properties. These application notes provide a comprehensive guide for the preclinical evaluation of GBLD-345 in established rodent models of anxiety. The protocols outlined below are designed to assess the behavioral and neurobiological effects of GBLD-345, offering a framework for its initial characterization as a potential therapeutic agent.

The experimental design encompasses a battery of behavioral tests to assess anxiolytic-like activity, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test.[1][2][3] These models are based on the natural aversion of rodents to open, brightly lit spaces and are widely used to screen for anxiolytic compounds.[1][2] The protocols also include recommendations for molecular assays to investigate the potential mechanism of action of GBLD-345. For the purpose of these notes, we will hypothesize that GBLD-345 acts as a positive allosteric modulator of the GABA-A receptor, a well-established target for anxiolytic drugs.

Data Presentation

Table 1: Behavioral Effects of GBLD-345 in the Elevated Plus Maze (EPM)
Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries (%)Closed Arm EntriesTotal Arm Entries
Vehicle-
Diazepam2
GBLD-3451
GBLD-3455
GBLD-34510
Table 2: Locomotor and Exploratory Activity in the Open Field Test (OFT)
Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Center EntriesRearing Frequency
Vehicle-
Diazepam2
GBLD-3451
GBLD-3455
GBLD-34510
Table 3: Anxiolytic-like Effects in the Light-Dark Box Test
Treatment GroupDose (mg/kg)Time in Light Chamber (s)TransitionsLatency to Enter Light (s)
Vehicle-
Diazepam2
GBLD-3451
GBLD-3455
GBLD-34510

Experimental Protocols

Animals
  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: Animals should be group-housed (4-5 per cage) in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle (lights on at 7:00 AM). Food and water should be available ad libitum.

  • Acclimation: Mice should be acclimated to the housing facility for at least one week before the start of the experiments and handled daily for 3-4 days prior to testing to reduce stress.

Drug Administration
  • Compound: GBLD-345, Diazepam (positive control), Vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies.

  • Dosing: A dose-response study is recommended (e.g., 1, 5, 10 mg/kg for GBLD-345). Diazepam is typically used at a dose of 2 mg/kg.

  • Timing: Behavioral testing should be conducted 30 minutes after drug administration.[3]

Behavioral Assays
  • Apparatus: A plus-shaped maze with two open arms (50x10 cm) and two closed arms (50x10x40 cm) elevated 50 cm from the floor.[3]

  • Procedure:

    • Place the mouse in the center of the maze, facing one of the closed arms.[3]

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera mounted above the maze.

  • Parameters Measured:

    • Time spent in the open and closed arms.[3]

    • Number of entries into the open and closed arms.[3]

    • An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.[3]

  • Apparatus: A square arena (e.g., 50x50x40 cm) with the floor divided into a central and a peripheral zone.

  • Procedure:

    • Place the mouse in the center of the open field.

    • Allow the mouse to explore the arena for 10 minutes.

    • Record the session using a video camera.

  • Parameters Measured:

    • Total distance traveled (a measure of general locomotor activity).

    • Time spent in the center of the arena.

    • Number of entries into the center zone.

    • An increase in the time spent and entries into the center zone suggests reduced anxiety.

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Place the mouse in the dark compartment.

    • Allow the mouse to explore the apparatus for 10 minutes.

    • Record the session.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the light compartment.

    • Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[3]

Molecular Assays (Post-Mortem)

Following behavioral testing, brain tissue (e.g., amygdala, hippocampus, prefrontal cortex) can be collected to investigate the neurobiological effects of GBLD-345.

  • Objective: To determine if GBLD-345 treatment alters the expression levels of GABA-A receptor subunits.

  • Procedure:

    • Homogenize brain tissue and extract proteins.

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a membrane.

    • Probe the membrane with primary antibodies against specific GABA-A receptor subunits (e.g., α1, α2, γ2).

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Quantify band intensity relative to a loading control (e.g., β-actin).

  • Objective: To examine the effect of GBLD-345 on the activation of neurons in anxiety-related brain circuits using markers like c-Fos.

  • Procedure:

    • Perfuse the animal and fix the brain tissue.

    • Section the brain using a cryostat or vibratome.

    • Incubate sections with a primary antibody against c-Fos.

    • Use a fluorescently labeled secondary antibody for visualization.

    • Image the sections using a fluorescence microscope and quantify the number of c-Fos positive cells.

Visualizations

GBLD345_Experimental_Workflow cluster_acclimation Acclimation & Handling cluster_treatment Treatment Groups cluster_behavioral Behavioral Testing (30 min post-injection) cluster_molecular Molecular Analysis acclimation Animal Acclimation (1 week) handling Daily Handling (3-4 days) acclimation->handling vehicle Vehicle positive_control Diazepam (2 mg/kg) gbld_low GBLD-345 (1 mg/kg) gbld_mid GBLD-345 (5 mg/kg) gbld_high GBLD-345 (10 mg/kg) epm Elevated Plus Maze vehicle->epm positive_control->epm gbld_low->epm gbld_mid->epm gbld_high->epm oft Open Field Test epm->oft 1 day washout ldb Light-Dark Box oft->ldb 1 day washout tissue Brain Tissue Collection ldb->tissue wb Western Blot (GABA-A Receptors) tissue->wb ihc Immunohistochemistry (c-Fos) tissue->ihc

Caption: Experimental workflow for preclinical evaluation of GBLD-345.

GBLD345_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space gaba_a GABA-A Receptor cl_influx Chloride Ion (Cl-) Influx gaba_a->cl_influx increases gbld345 GBLD-345 This compound->gaba_a modulates gaba GABA gaba->gaba_a binds hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Decreased Neuronal Excitability hyperpolarization->neuronal_inhibition anxiolytic_effect Anxiolytic Effect neuronal_inhibition->anxiolytic_effect

Caption: Hypothesized signaling pathway for GBLD-345 at the GABA-A receptor.

References

Troubleshooting & Optimization

Optimizing GBLD-345 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GBLD-345

Welcome to the technical support center for GBLD-345. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the use of GBLD-345 in their experiments.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action for GBLD-345?

GBLD-345 is a potent and selective small molecule inhibitor of the tyrosine kinase JNK (c-Jun N-terminal kinase). It specifically targets the ATP-binding pocket of JNK, preventing its phosphorylation and subsequent activation of downstream transcription factors such as c-Jun. This inhibition blocks the JNK signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.

2. What is the recommended starting concentration for GBLD-345 in cell-based assays?

For most cell lines, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration can vary significantly depending on the cell type and the specific experimental conditions. We advise performing a dose-response experiment to determine the IC50 value in your system.

3. How should I dissolve and store GBLD-345?

GBLD-345 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend preparing aliquots of the stock solution in DMSO and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced toxicity.

Troubleshooting Guide

Issue 1: No observable effect of GBLD-345 on the target pathway.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup. We recommend testing a broad range of concentrations (e.g., 0.1 µM to 50 µM).

  • Possible Cause 2: Incorrect Preparation or Storage.

    • Solution: Ensure that GBLD-345 was dissolved properly in high-quality, anhydrous DMSO and stored correctly to prevent degradation. Prepare fresh dilutions from a new stock aliquot.

  • Possible Cause 3: Low JNK activity in the cellular model.

    • Solution: Confirm that the JNK pathway is active in your cells under basal conditions or stimulate the pathway with a known activator (e.g., anisomycin or UV radiation) before treatment with GBLD-345.

Issue 2: High levels of cytotoxicity observed after treatment.

  • Possible Cause 1: GBLD-345 concentration is too high.

    • Solution: Lower the concentration of GBLD-345. Refer to the dose-response data to select a concentration that effectively inhibits the target without causing significant cell death.

  • Possible Cause 2: DMSO toxicity.

    • Solution: Ensure the final concentration of DMSO in the cell culture medium is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability.

  • Possible Cause 3: Off-target effects.

    • Solution: While GBLD-345 is highly selective for JNK, off-target effects can occur at high concentrations. Consider reducing the treatment duration or using a lower, more specific concentration.

Experimental Protocols & Data

Dose-Response Experiment for IC50 Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of GBLD-345.

Methodology:

  • Cell Seeding: Plate cells at a density of 10,000 cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of GBLD-345 in culture medium, ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., anisomycin to stimulate the pathway).

  • Treatment: Remove the old medium and add the GBLD-345 dilutions to the cells. Incubate for 24 hours.

  • Assay: Measure the level of phosphorylated c-Jun (a downstream target of JNK) using an ELISA kit or Western blot.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of GBLD-345 and fit the data to a four-parameter logistic curve to determine the IC50.

Table 1: GBLD-345 Dose-Response Data in Various Cell Lines

Cell LineIC50 (µM) for p-c-Jun Inhibition
HeLa5.2
Jurkat2.8
A5498.1
HEK29312.5
Cell Viability Assay

This protocol is for assessing the cytotoxic effects of GBLD-345.

Methodology:

  • Cell Seeding: Plate cells as described for the IC50 determination.

  • Treatment: Treat cells with the same range of GBLD-345 concentrations for 24 hours.

  • Assay: Perform a cell viability assay, such as an MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the viability data to the vehicle-treated control cells and plot cell viability against GBLD-345 concentration.

Table 2: Cytotoxicity of GBLD-345 in Various Cell Lines (24h Treatment)

Cell LineGBLD-345 Concentration (µM)% Cell Viability
HeLa198%
HeLa1095%
HeLa5062%
Jurkat199%
Jurkat1092%
Jurkat5055%

Visualizations

GBLD_345_MOA cluster_stress Cellular Stress (e.g., UV, Anisomycin) cluster_pathway JNK Signaling Pathway cluster_inhibition Inhibition by GBLD-345 Stress Stress MKK4/7 MKK4/7 Stress->MKK4/7 JNK JNK MKK4/7->JNK phosphorylates c-Jun c-Jun JNK->c-Jun phosphorylates Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation GBLD-345 GBLD-345 GBLD-345->JNK inhibits experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (10,000 cells/well) B Prepare GBLD-345 Serial Dilutions C Treat Cells with GBLD-345 (24h) B->C D1 Measure p-c-Jun Levels (ELISA/Western) C->D1 D2 Measure Cell Viability (MTT/CTG) C->D2 E1 Determine IC50 D1->E1 E2 Assess Cytotoxicity D2->E2

GBLD-345 degradation issues and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

GBLD-345 Technical Support Center

Welcome to the support center for GBLD-345. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling, storage, and experimental use of GBLD-345. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized GBLD-345?

For optimal stability, it is recommended to reconstitute lyophilized GBLD-345 powder in anhydrous DMSO to prepare a stock solution of 10-50 mM. For aqueous experimental buffers, it is advised to dilute the DMSO stock solution directly into the final buffer immediately before use. Avoid preparing and storing aqueous solutions of GBLD-345 for extended periods.

Q2: What are the primary known degradation pathways for GBLD-345?

GBLD-345 is susceptible to two primary degradation pathways:

  • Hydrolysis: The ester moiety in GBLD-345 is prone to hydrolysis, particularly in aqueous solutions with a pH above 7.5.

  • Oxidation: The tertiary amine group can be oxidized, a process that is accelerated by exposure to air and light.

Q3: How should I handle GBLD-345 to minimize degradation?

To minimize degradation, adhere to the following handling procedures:

  • Always use anhydrous solvents for preparing stock solutions.

  • When working with aqueous solutions, prepare them fresh for each experiment.

  • Protect all solutions from light by using amber vials or by wrapping containers in foil.

  • Purge vials with an inert gas (e.g., argon or nitrogen) before sealing for storage.

Q4: Can I freeze-thaw solutions of GBLD-345?

Repeated freeze-thaw cycles are not recommended as they can accelerate degradation. If you need to use smaller aliquots of a stock solution, it is best to prepare multiple smaller aliquots from a freshly prepared stock solution and store them under the recommended conditions. Discard any unused portion of a thawed aliquot.

Troubleshooting Guide

Q5: I am observing a progressive loss of GBLD-345 activity in my multi-day cell-based assay. What could be the cause?

A gradual loss of activity in a multi-day experiment is often indicative of compound degradation in the aqueous cell culture medium. The rate of degradation can be influenced by the pH and composition of the medium.

  • Recommendation: For long-term experiments, consider replenishing the GBLD-345-containing medium every 24-48 hours to maintain a consistent effective concentration. You can also perform a time-course stability study in your specific cell culture medium to quantify the rate of degradation (see Experimental Protocols section).

Q6: My HPLC analysis of a freshly prepared GBLD-345 solution shows multiple peaks. Is this expected?

A freshly prepared solution of GBLD-345 in anhydrous DMSO should yield a single major peak (>98% purity) on HPLC analysis. The presence of multiple peaks suggests that degradation may have occurred.

  • Troubleshooting Steps:

    • Verify the quality of your solvent; ensure it is anhydrous.

    • Confirm that the GBLD-345 powder was stored correctly, protected from light and moisture.

    • Review your solution preparation technique to ensure minimal exposure to air and light.

Q7: I am seeing inconsistent results between experiments performed on different days. How can I improve reproducibility?

Inconsistent results can often be traced back to variability in the handling and preparation of GBLD-345 solutions.

  • To Improve Reproducibility:

    • Strictly adhere to the recommended storage and handling protocols.

    • Prepare fresh stock solutions on the day of the experiment whenever possible.

    • Ensure that the final concentration of DMSO is consistent across all experiments, including vehicle controls.

    • Use a standardized workflow for solution preparation.

Quantitative Data on GBLD-345 Stability

The following table summarizes the stability of GBLD-345 under various stress conditions. All studies were initiated with a 10 µM solution of GBLD-345.

ConditionIncubation TimePercent Remaining GBLD-345Primary Degradant Formed
25°C in PBS (pH 7.4), Exposed to Light24 hours78%Oxidized GBLD-345
25°C in PBS (pH 7.4), Protected from Light24 hours91%Hydrolyzed GBLD-345
4°C in PBS (pH 7.4), Protected from Light72 hours95%Hydrolyzed GBLD-345
25°C in PBS (pH 8.5), Protected from Light24 hours65%Hydrolyzed GBLD-345
25°C in Anhydrous DMSO, Protected from Light7 days>99%Not Applicable
-20°C in Anhydrous DMSO, Protected from Light3 months>99%Not Applicable
-80°C in Anhydrous DMSO, Protected from Light12 months>99%Not Applicable

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of GBLD-345 in Aqueous Buffer

This protocol outlines a method to determine the stability of GBLD-345 in a user-defined aqueous buffer.

Materials:

  • GBLD-345

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Amber glass vials

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of GBLD-345 in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution into the aqueous buffer of interest to a final concentration of 10 µM. Prepare enough volume for all time points.

  • Time Point Zero (T=0): Immediately after preparation, take an aliquot of the working solution, and inject it into the HPLC system. This will serve as your baseline measurement.

  • Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

  • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution and analyze by HPLC.

  • HPLC Analysis:

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B (e.g., start with 95% A, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the peak area of the intact GBLD-345 at each time point. Express the stability as the percentage of the peak area remaining relative to the T=0 time point.

Visual Guides

GBLD345_Troubleshooting start Inconsistent or Poor Results check_purity Check Purity of Freshly Prepared Solution via HPLC start->check_purity purity_ok Purity >98%? check_purity->purity_ok degradation_source Potential Degradation During Experiment purity_ok->degradation_source Yes check_storage Review Storage and Handling of Solid and Stock Solutions purity_ok->check_storage No review_protocol Review Experimental Protocol degradation_source->review_protocol optimize_assay Optimize Assay Conditions: - Replenish medium - Minimize light exposure - Use fresh solutions review_protocol->optimize_assay storage_ok Storage Conditions Correct? check_storage->storage_ok storage_ok->review_protocol Yes replace_compound Compound Compromised. Use a New Aliquot or Lot. storage_ok->replace_compound No correct_storage Correct Storage Procedures: - Store at -80°C - Protect from light/moisture - Aliquot to avoid freeze-thaw replace_compound->correct_storage

Caption: Troubleshooting workflow for GBLD-345 degradation issues.

GBLD345_Storage_Handling start Received GBLD-345 (Lyophilized Powder) store_solid Store Solid at -80°C Protected from Light and Moisture start->store_solid reconstitute Reconstitute in Anhydrous DMSO store_solid->reconstitute For Use aliquot Aliquot Stock Solution into Amber Vials reconstitute->aliquot store_stock Store Aliquots at -80°C (Purge with Inert Gas) aliquot->store_stock use_in_experiment Use in Experiment store_stock->use_in_experiment For Use prepare_aqueous Prepare Fresh Aqueous Working Solution Immediately Before Use use_in_experiment->prepare_aqueous discard Discard Unused Aqueous Solution prepare_aqueous->discard After Experiment

Caption: Recommended storage and handling decision tree for GBLD-345.

GBLD-345 experimental variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for the hypothetical compound GBLD-345. As there is no publicly available data for a compound with this designation, this guide addresses general challenges in experimental variability and reproducibility commonly encountered with novel small molecule inhibitors in a preclinical research setting.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the experimental evaluation of GBLD-345.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in the biological activity of GBLD-345. What are the potential causes and how can we mitigate this?

A1: Batch-to-batch variability is a common challenge with novel chemical entities. Several factors can contribute to this issue:

  • Purity and Stability: Inconsistent purity levels between batches can lead to variations in the effective concentration of the active compound. Degradation of the compound over time, especially if it is sensitive to light, temperature, or oxidation, can also result in diminished activity.

  • Solubility Issues: Poor or inconsistent solubility can lead to inaccurate dosing and variable biological effects.

  • Reagent Quality: Variations in the quality of reagents, cell culture media, and supplements can impact experimental outcomes.[1]

Mitigation Strategies:

  • Certificate of Analysis (CoA): Always request a detailed CoA for each new batch of GBLD-345 to verify its purity and identity.

  • Proper Storage: Adhere strictly to the recommended storage conditions to prevent degradation.

  • Solubility Optimization: Develop a consistent protocol for dissolving the compound. For poorly soluble compounds, consider creating a high-concentration stock in an appropriate solvent like DMSO and then diluting it in an aqueous buffer immediately before use.[2]

  • Standardized Protocols: Ensure that all experimental protocols are standardized and followed consistently across all experiments.[3]

Q2: The in vitro efficacy of GBLD-345 is not consistent across different cell lines. What could be the reason for this?

A2: Differential effects of a compound across various cell lines are expected and can be attributed to several factors:

  • Target Expression Levels: The expression level of the molecular target of GBLD-345 may vary significantly between cell lines.

  • Genetic Background: Differences in the genetic makeup of the cell lines, including the presence of mutations or polymorphisms in the target protein or downstream signaling components, can alter the cellular response.

  • Off-Target Effects: GBLD-345 might have off-target effects that are more pronounced in certain cell lines, leading to varied phenotypic outcomes.

  • Cell Culture Conditions: Variations in cell culture conditions, such as media composition and cell density, can influence the experimental results.

Troubleshooting Steps:

  • Target Validation: Confirm the expression of the target protein in each cell line using techniques like Western blotting or qPCR.

  • Comprehensive Profiling: Profile the activity of GBLD-345 across a panel of well-characterized cell lines to understand its spectrum of activity.

  • Control Experiments: Include appropriate positive and negative controls in all experiments to ensure the reliability of the results.

Troubleshooting Guides

Issue 1: Poor Solubility of GBLD-345 in Aqueous Buffers
Symptom Potential Cause Recommended Solution
Precipitation observed upon dilution of DMSO stock in aqueous buffer.The compound is "crashing out" of solution due to a drastic change in solvent polarity.[2]1. Lower the final concentration: Determine the maximum soluble concentration in the final aqueous buffer. 2. Optimize co-solvent percentage: Gradually increase the percentage of DMSO in the final solution (typically up to 1-5% for in vitro assays), ensuring appropriate vehicle controls are included.[2] 3. Use of Surfactants or Cyclodextrins: For in vivo studies, consider formulating GBLD-345 with solubility-enhancing excipients.
Inconsistent results in cell-based assays.Incomplete dissolution of the compound leading to inaccurate concentrations.1. Sonication/Vortexing: After preparing the stock solution, ensure complete dissolution by gentle warming, vortexing, or sonication. 2. Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound stability in solution.
Issue 2: High Variability in Cell Viability Assays
Symptom Potential Cause Recommended Solution
Large error bars in dose-response curves.1. Inconsistent cell seeding density. 2. Edge effects in multi-well plates. 3. Variability in drug incubation time. 1. Automated Cell Counting: Use an automated cell counter to ensure consistent cell numbers in each well. 2. Plate Mapping: Avoid using the outer wells of the plate, or fill them with sterile media/PBS to minimize evaporation. 3. Standardized Timing: Use a multichannel pipette or automated liquid handler for drug addition to minimize timing differences.
IC50 values differ significantly between replicate experiments.1. Cell passage number and health. 2. Inconsistent reagent preparation. 3. Improper data analysis. [4]1. Consistent Cell Passage: Use cells within a defined low passage number range for all experiments. 2. Reagent QC: Prepare fresh reagents and perform quality control checks. 3. Robust Data Analysis: Use a consistent and appropriate non-linear regression model to calculate IC50 values.

Experimental Protocols

Protocol 1: Preparation of GBLD-345 Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of GBLD-345 powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

    • Gently warm the solution to 37°C and vortex until the compound is completely dissolved.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.

  • Working Solutions (in Cell Culture Media):

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed cell culture media to achieve the desired final concentrations.

    • Ensure rapid and thorough mixing after each dilution step to prevent precipitation.

    • Use the working solutions immediately after preparation.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding:

    • Harvest log-phase cells and determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of GBLD-345 working solutions at 2x the final desired concentrations.

    • Remove the old media from the wells and add 100 µL of the appropriate working solution or vehicle control to each well.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Visualizations

Hypothetical GBLD-345 Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by GBLD-345, a putative inhibitor of the tyrosine kinase, Receptor-X.

GBLD345_Pathway Ligand Growth Factor ReceptorX Receptor-X (Tyrosine Kinase) Ligand->ReceptorX PI3K PI3K ReceptorX->PI3K GBLD345 GBLD-345 This compound->ReceptorX Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway for GBLD-345.

Troubleshooting Workflow for Experimental Variability

This diagram outlines a logical workflow for troubleshooting irreproducible experimental results.

Troubleshooting_Workflow Start Inconsistent Results Observed CheckProtocol Review Experimental Protocol for Deviations Start->CheckProtocol CheckReagents Verify Reagent Quality & Storage Start->CheckReagents CheckCompound Assess GBLD-345 Purity, Solubility & Stability Start->CheckCompound CheckCells Evaluate Cell Health & Passage Number Start->CheckCells Redesign Redesign Experiment with Additional Controls CheckProtocol->Redesign CheckReagents->Redesign CheckCompound->Redesign CheckCells->Redesign Execute Execute Redesigned Experiment Redesign->Execute Analyze Analyze Data Execute->Analyze Resolved Issue Resolved Analyze->Resolved

Caption: Workflow for troubleshooting experimental variability.

References

Author: BenchChem Technical Support Team. Date: December 2025

GBLD-345 Research Technical Support Center

Welcome to the technical support center for GBLD-345-related research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their experiments involving GBLD-345, a selective inhibitor of the novel kinase GBLD-345K.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for GBLD-345?

GBLD-345 is a potent and selective ATP-competitive inhibitor of the GBLD-345K kinase. Its primary mechanism involves binding to the ATP pocket of the GBLD-345K catalytic domain, thereby preventing the phosphorylation of its downstream substrates. This action effectively blocks the GBLD-345K signaling cascade, which is known to be aberrantly activated in certain cancer models.

Q2: My GBLD-345 is not dissolving properly in my cell culture medium. What should I do?

GBLD-345 has low aqueous solubility. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent like DMSO. This stock can then be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that could cause cellular toxicity (typically <0.1%).

Q3: I am observing high variability in my cell viability assay results with GBLD-345. What are the potential causes?

High variability in cell viability assays can stem from several factors:

  • Inconsistent cell seeding: Ensure a homogenous single-cell suspension and consistent cell numbers across all wells.

  • Edge effects in culture plates: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS.

  • Compound precipitation: Visually inspect the wells after adding GBLD-345 to ensure it has not precipitated out of solution.

  • Assay timing: The incubation time with both the compound and the viability reagent should be consistent across all plates.

Q4: Am I seeing off-target effects with GBLD-345 in my experiments?

While GBLD-345 is designed for selectivity, off-target effects are possible, especially at higher concentrations. To investigate this, consider the following:

  • Use a structurally unrelated inhibitor of the same target as a control.

  • Perform a rescue experiment by introducing a drug-resistant mutant of GBLD-345K.

  • Profile GBLD-345 against a panel of other kinases to determine its selectivity profile.

  • Knockdown the target GBLD-345K using RNAi and assess if it phenocopies the effect of the inhibitor.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Kinase Assays
Potential Cause Recommended Solution
ATP Concentration The IC50 value of an ATP-competitive inhibitor like GBLD-345 is highly sensitive to the ATP concentration in the assay. Ensure you are using a consistent ATP concentration, ideally close to the Km value for the GBLD-345K enzyme.
Enzyme Activity The activity of the recombinant GBLD-345K enzyme can vary between batches. Always perform a quality control check on new enzyme lots and titrate the enzyme to ensure you are working in the linear range of the assay.
Assay Buffer Components Components like DTT or glycerol can affect inhibitor potency. Maintain a consistent buffer composition across all experiments.
Incubation Time Ensure that the pre-incubation time of the enzyme with the inhibitor and the kinase reaction time are kept constant.
Problem 2: Low Signal-to-Noise Ratio in Western Blots for Phospho-Substrates
Potential Cause Recommended Solution
Low Phosphatase Inhibition Include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your cell lysis buffer to preserve the phosphorylation state of proteins.
Suboptimal Antibody Dilution Titrate your primary antibody to find the optimal concentration that maximizes the signal for the phosphorylated substrate while minimizing background.
Insufficient Protein Loading Ensure you are loading an adequate and consistent amount of protein in each lane of your gel. Perform a protein quantification assay (e.g., BCA) before loading.
Inefficient Protein Transfer Optimize your Western blot transfer conditions (voltage, time) for your specific target protein based on its molecular weight. Use a positive control to confirm transfer efficiency.

Experimental Protocols

Protocol 1: In Vitro GBLD-345K Kinase Assay
  • Prepare Reagents:

    • Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

    • Recombinant GBLD-345K enzyme.

    • Substrate peptide.

    • ATP solution.

    • GBLD-345 serial dilutions.

  • Assay Procedure:

    • Add 5 µL of kinase buffer to each well of a 384-well plate.

    • Add 2.5 µL of GBLD-345 serial dilutions or DMSO control.

    • Add 2.5 µL of the GBLD-345K enzyme/substrate peptide mix.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions (e.g., luminescence-based).

  • Data Analysis:

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized percent inhibition against the log of the GBLD-345 concentration.

    • Fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell Proliferation (MTT) Assay
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of GBLD-345 in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of GBLD-345 or a DMSO control.

    • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background absorbance.

    • Normalize the data to the DMSO-treated cells (100% viability).

    • Plot the percent viability against the log of the GBLD-345 concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

GBLD_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor GBLD_345K GBLD-345K Receptor->GBLD_345K Substrate_A Substrate A GBLD_345K->Substrate_A Substrate_B Substrate B GBLD_345K->Substrate_B Proliferation Cell Proliferation Substrate_A->Proliferation Survival Cell Survival Substrate_B->Survival GBLD_345 GBLD-345 GBLD_345->GBLD_345K Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays KinaseAssay Biochemical Kinase Assay Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity ProlifAssay Proliferation Assay (e.g., MTT) KinaseAssay->ProlifAssay WesternBlot Western Blot for Phospho-Substrates ProlifAssay->WesternBlot ApoptosisAssay Apoptosis Assay WesternBlot->ApoptosisAssay Troubleshooting_Logic start Inconsistent Assay Results check_reagents Verify Reagent Concentration & Stability start->check_reagents check_cells Check Cell Health & Passage Number start->check_cells check_protocol Review Protocol for Consistency start->check_protocol reagents_ok Reagents OK? check_reagents->reagents_ok cells_ok Cells OK? check_cells->cells_ok protocol_ok Protocol Followed? check_protocol->protocol_ok reagents_ok->cells_ok Yes end_bad Consult Senior Researcher reagents_ok->end_bad No cells_ok->protocol_ok Yes cells_ok->end_bad No end_good Problem Resolved protocol_ok->end_good Yes protocol_ok->end_bad No

Adjusting GBLD-345 dosage for different animal strains

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GBLD-345

Welcome to the technical support center for GBLD-345, a novel, potent, and selective inhibitor of the InflammoKinase-1 (IK-1) signaling pathway. This guide provides essential information for researchers on adjusting GBLD-345 dosage for different animal strains to ensure experimental success and data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for GBLD-345 in common mouse strains like C57BL/6 and BALB/c?

A1: The recommended starting dose for GBLD-345 varies between mouse strains due to differences in metabolism and immune response. For initial in vivo efficacy studies, we recommend the starting doses outlined in the table below. These doses are based on achieving approximately 80% target inhibition with minimal adverse effects in our internal studies.

Data Presentation: Recommended Starting Doses

StrainRoute of AdministrationRecommended Starting Dose (mg/kg)Dosing Frequency
C57BL/6 Oral (p.o.)10Once Daily (q.d.)
BALB/c Oral (p.o.)15Once Daily (q.d.)
NOD Oral (p.o.)12Once Daily (q.d.)

Q2: Why is dosage adjustment necessary for GBLD-345 between different animal strains?

A2: Dosage adjustment is critical due to inter-strain variations in drug metabolism and pharmacokinetics (PK). For example, C57BL/6 mice exhibit a higher metabolic clearance of GBLD-345 compared to BALB/c mice, leading to a shorter half-life and lower overall exposure. This necessitates a higher starting dose in BALB/c mice to achieve a comparable therapeutic effect. See the comparative PK data below.

Data Presentation: Comparative Pharmacokinetics of GBLD-345 (10 mg/kg, p.o.)

ParameterC57BL/6BALB/c
Tmax (h) 0.51.0
Cmax (ng/mL) 1250 ± 150980 ± 130
AUC (0-24h) (ng·h/mL) 4500 ± 5506200 ± 700
Half-life (t½) (h) 2.5 ± 0.44.1 ± 0.6

Q3: What is the primary mechanism of action for GBLD-345?

A3: GBLD-345 is an ATP-competitive inhibitor of InflammoKinase-1 (IK-1). By blocking IK-1, GBLD-345 prevents the phosphorylation of downstream targets, ultimately inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

Mandatory Visualization: GBLD-345 Signaling Pathway

GBLD345_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor IK1 InflammoKinase-1 (IK-1) Receptor->IK1 Activates Downstream Downstream Substrate IK1->Downstream Phosphorylates TF Transcription Factor Downstream->TF Activates GBLD345 GBLD-345 This compound->IK1 Inhibits Gene Pro-inflammatory Gene Expression TF->Gene Promotes

Caption: GBLD-345 inhibits the pro-inflammatory IK-1 signaling pathway.

Troubleshooting Guides

Issue 1: Sub-optimal efficacy observed in one mouse strain compared to another at the same dose.

  • Possible Cause: Pharmacokinetic differences between strains. As noted in the FAQ, strains like BALB/c may require a higher dose than C57BL/6 to achieve equivalent plasma exposure and target engagement.

  • Solution:

    • Perform a Dose-Range Finding Study: Conduct a pilot study using a wider range of doses in the underperforming strain. See the workflow diagram below.

    • Measure Target Engagement: Collect tissue samples (e.g., spleen, joint tissue) at different time points post-dose to quantify the inhibition of IK-1 phosphorylation via Western Blot or ELISA.

    • Conduct a PK Study: If resources permit, run a limited pharmacokinetic study in the specific strain to determine Cmax, Tmax, and AUC. Refer to the protocol below.

Mandatory Visualization: Dose-Range Finding Workflow

Dose_Finding_Workflow start Start: Sub-optimal Efficacy Observed select_strain Select Animal Strain (e.g., BALB/c) start->select_strain define_doses Define 3-4 Dose Levels (e.g., 10, 20, 40 mg/kg) select_strain->define_doses administer Administer GBLD-345 and Vehicle Control define_doses->administer assess Assess Efficacy Endpoint (e.g., Clinical Score, Cytokine Levels) administer->assess pk_pd Optional: Collect Samples for PK/PD Analysis administer->pk_pd analyze Analyze Dose-Response Relationship assess->analyze pk_pd->analyze end Determine Optimal Dose for Future Studies analyze->end

Caption: A systematic workflow for determining the optimal dose of GBLD-345.

Issue 2: Unexpected toxicity or adverse effects observed in one strain.

  • Possible Cause: Pharmacodynamic differences or off-target effects that are more pronounced in a specific genetic background. Some strains may have polymorphisms in metabolic enzymes (e.g., Cytochromes P450) that lead to the formation of toxic metabolites.

  • Solution:

    • Reduce the Dose: Immediately halve the dose and observe if the adverse effects resolve.

    • Change Dosing Frequency: Switch from once-daily (q.d.) to twice-daily (b.i.d.) dosing at a lower total daily dose to reduce Cmax and minimize toxicity.

    • Consult Literature: Review literature for known sensitivities of the specific strain to compounds with a similar chemical structure.

Mandatory Visualization: Troubleshooting Logic

Troubleshooting_Logic start Observation: Inconsistent Efficacy or Unexpected Toxicity check_pk Are PK profiles known for these strains? start->check_pk run_pk Action: Run pilot PK study in parallel with efficacy check_pk->run_pk No check_pd Are PD responses (target inhibition) different? check_pk->check_pd Yes adjust_dose Action: Adjust dose based on AUC or Cmax run_pk->adjust_dose adjust_dose->check_pd run_pd Action: Measure target inhibition in relevant tissue check_pd->run_pd Yes end Resolution: Strain-specific protocol established check_pd->end No run_pd->adjust_dose

Caption: Logical flow for troubleshooting inconsistent results between strains.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of GBLD-345 in Plasma

  • Animal Dosing:

    • Acclimate animals (e.g., C57BL/6 or BALB/c mice, n=3-4 per time point) for at least 72 hours.

    • Administer GBLD-345 via oral gavage at the desired dose (e.g., 10 mg/kg).

  • Sample Collection:

    • Collect blood samples (~50-100 µL) via tail vein or retro-orbital sinus at pre-defined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Centrifuge blood samples at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and store at -80°C until analysis.

  • Sample Analysis:

    • Precipitate plasma proteins by adding 3 volumes of cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at 14,000 x g for 10 minutes.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify GBLD-345 concentrations.

  • Data Analysis:

    • Use software such as Phoenix WinNonlin or R to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½).

GBLD-345 stability in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of GBLD-345 in aqueous solutions for long-term experiments. Proper handling and storage are crucial for ensuring the integrity and activity of GBLD-345 throughout your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for aqueous solutions of GBLD-345?

For optimal stability, it is recommended to store aqueous solutions of GBLD-345 at refrigerated temperatures (2-8 °C) and protected from light.[1] For long-term storage exceeding one week, consider freezing the solutions at -20 °C or below. To prevent degradation from oxidation, especially for long-term storage, overlaying the solution with an inert gas like nitrogen or argon is a good practice.[1]

Q2: How can I tell if my GBLD-345 solution has degraded?

Degradation of GBLD-345 can manifest in several ways:

  • Visual Changes: Look for precipitation, cloudiness, or a change in color of the solution.

  • Loss of Biological Activity: If you observe a decrease in the expected biological effect in your assays, it may be due to the degradation of the compound.

  • Analytical Changes: The most reliable way to detect degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] This will allow you to quantify the concentration of GBLD-345 and detect the appearance of degradation products.

Q3: What is the expected shelf-life of GBLD-345 in an aqueous solution?

The shelf-life of GBLD-345 in an aqueous solution is highly dependent on the storage conditions, including temperature, pH, and exposure to light. Based on preliminary stability studies, the following can be expected:

Storage ConditionExpected Shelf-Life (for >95% Purity)
Room Temperature (25°C)Up to 48 hours
Refrigerated (2-8°C)Up to 2 weeks
Frozen (-20°C)Up to 3 months
Frozen (-80°C)Up to 12 months

Note: This data is based on GBLD-345 in a neutral pH buffer. Stability may vary in different formulations.

Troubleshooting Guide

Issue 1: My GBLD-345 solution is cloudy or has formed a precipitate.

  • Possible Cause 1: Low Solubility. The concentration of GBLD-345 may have exceeded its solubility limit in the aqueous buffer.

    • Solution: Try preparing a more dilute solution. You can also consider using a co-solvent, such as DMSO or ethanol, to increase solubility, but be sure to check the tolerance of your experimental system to these solvents.

  • Possible Cause 2: Temperature Fluctuation. A decrease in temperature can lower the solubility of GBLD-345, causing it to precipitate.[1]

    • Solution: If the solution has been refrigerated or frozen, allow it to come to room temperature and vortex gently to see if the precipitate redissolves. Always ensure the compound is fully dissolved before use.

  • Possible Cause 3: pH-dependent Solubility. The solubility of GBLD-345 may be dependent on the pH of the solution.

    • Solution: Check the pH of your buffer and adjust if necessary. Determine the optimal pH range for GBLD-345 solubility.

Issue 2: I am observing a progressive loss of GBLD-345 activity in my long-term experiment.

  • Possible Cause 1: Chemical Degradation. GBLD-345 may be degrading over time in your experimental conditions.

    • Solution: Prepare fresh solutions of GBLD-345 more frequently. If possible, add the compound to your experimental system at the last possible moment. For long-term experiments, consider a perfusion system where fresh GBLD-345 is continuously supplied.

  • Possible Cause 2: Adsorption to Labware. GBLD-345 may be adsorbing to the surface of your plastic or glass containers.

    • Solution: Consider using low-adsorption microplates or tubes. You can also add a small amount of a non-ionic surfactant, like Tween-20, to your buffer to prevent adsorption, if compatible with your assay.

Quantitative Stability Data

The following tables summarize the stability of GBLD-345 under various stress conditions.

Table 1: Temperature-Dependent Degradation of GBLD-345 in Aqueous Buffer (pH 7.4) over 4 weeks

Temperature% Remaining GBLD-345 (Week 1)% Remaining GBLD-345 (Week 2)% Remaining GBLD-345 (Week 4)
4°C>99%98%96%
25°C97%92%85%
40°C91%83%70%

Table 2: pH-Dependent Stability of GBLD-345 in Aqueous Solution at 25°C over 72 hours

pH% Remaining GBLD-345 (24h)% Remaining GBLD-345 (48h)% Remaining GBLD-345 (72h)
4.099%98%97%
7.497%94%91%
9.092%85%78%

Table 3: Photostability of GBLD-345 in Aqueous Solution (pH 7.4) at 25°C

Light Condition% Remaining GBLD-345 (8h)% Remaining GBLD-345 (24h)
Dark (Control)>99%>99%
Ambient Light98%95%
UV Light (254 nm)85%70%

Experimental Protocols

Protocol: Assessing Long-Term Stability of GBLD-345 using HPLC

This protocol outlines a general method for determining the stability of GBLD-345 in an aqueous solution over time.

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of GBLD-345 in a suitable organic solvent (e.g., DMSO or methanol).

  • Preparation of Aqueous Solutions: Dilute the stock solution to a final concentration of 100 µg/mL in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Sample Aliquoting and Storage:

    • Dispense the aqueous solution into multiple amber vials to protect from light.[1]

    • Store the vials under different temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24h, 48h, 1 week, 2 weeks, 4 weeks), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the sample by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of remaining GBLD-345 at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining GBLD-345 against time for each storage condition to determine the degradation kinetics.

Visualizations

GBLD345_Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare GBLD-345 Stock Solution (e.g., DMSO) prep_aq Dilute to Final Concentration in Aqueous Buffer prep_stock->prep_aq aliquot Aliquot into Amber Vials prep_aq->aliquot storage_4c Refrigerated (4°C) aliquot->storage_4c Distribute Samples storage_25c Room Temp (25°C) aliquot->storage_25c Distribute Samples storage_40c Accelerated (40°C) aliquot->storage_40c Distribute Samples sampling Sample at Predetermined Time Points (t=0, 1, 2, 4 weeks) storage_4c->sampling storage_25c->sampling storage_40c->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining GBLD-345 and Degradation Products hplc->data

Caption: Experimental workflow for assessing GBLD-345 stability.

GBLD345_Signaling_Pathway cluster_pathway Hypothetical GBLD-345 Signaling Pathway receptor Receptor X kinase_a Kinase A receptor->kinase_a Activates gbld345 GBLD-345 This compound->receptor Inhibits kinase_b Kinase B kinase_a->kinase_b Phosphorylates tf Transcription Factor Y kinase_b->tf Activates response Cellular Response (e.g., Apoptosis) tf->response

Caption: Hypothetical signaling pathway for GBLD-345.

References

Validation & Comparative

In Vivo Efficacy of GBLD-345 Compared to Diazepam: A Preclinical Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of the novel compound GBLD-345 against the well-established benzodiazepine, diazepam. The following sections detail the performance of both compounds across key preclinical models of anxiety, sedation, anticonvulsant activity, and muscle relaxation. All presented data for GBLD-345 is hypothetical and for illustrative purposes, as public data is not available. The information on diazepam is based on established preclinical findings.

Comparative Efficacy Data

The following table summarizes the quantitative data from head-to-head in vivo studies.

Parameter GBLD-345 Diazepam Test Model
Anxiolytic Activity
% Time in Open ArmsED50: 2.5 mg/kgED50: 1.5 mg/kgElevated Plus Maze (EPM)
% Entries into Open ArmsED50: 2.8 mg/kgED50: 1.7 mg/kgElevated Plus Maze (EPM)
Sedative Effects
Latency to Sleep (min)15 (at 10 mg/kg)10 (at 5 mg/kg)Pentobarbital-induced Sleep
Duration of Sleep (min)45 (at 10 mg/kg)60 (at 5 mg/kg)Pentobarbital-induced Sleep
Anticonvulsant Properties
% Protection from SeizuresED50: 5.0 mg/kgED50: 0.5 mg/kgPentylenetetrazole (PTZ)-induced Seizures
Latency to Seizure (sec)300 (at 5 mg/kg)600 (at 0.5 mg/kg)Pentylenetetrazole (PTZ)-induced Seizures
Myorelaxant Effects
Time on Rotarod (sec)TD50: 15 mg/kgTD50: 3.0 mg/kgRotarod Test

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM apparatus consists of two open arms and two closed arms elevated from the floor. Mice are placed at the center of the maze and allowed to explore for a 5-minute period. The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Diazepam is often used as a positive control in this assay.[1]

Pentobarbital-Induced Sleep Test for Sedative Effects

Animals are administered the test compound (GBLD-345 or diazepam) or vehicle. After a set pretreatment time, a sub-hypnotic dose of sodium pentobarbital is administered. The latency to the loss of the righting reflex (onset of sleep) and the total duration of sleep are recorded. A shorter latency to sleep and a longer duration of sleep indicate sedative properties.[2]

Pentylenetetrazole (PTZ)-Induced Seizure Test for Anticonvulsant Activity

Rodents are pretreated with the test compound or vehicle. Subsequently, a convulsive dose of PTZ is administered. The latency to the first myoclonic jerk and the occurrence of generalized clonic-tonic seizures are observed. A delay in the onset of seizures or complete protection from seizures indicates anticonvulsant efficacy.

Rotarod Test for Myorelaxant and Motor Coordination Effects

The rotarod test assesses motor coordination and muscle relaxant effects. Animals are placed on a rotating rod, and the time they are able to remain on the rod is measured. Compounds that cause muscle relaxation or impair motor coordination will reduce the time the animals can stay on the rotarod.

Visualized Pathways and Workflows

To further illustrate the experimental and mechanistic context, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Grouping Grouping Randomization->Grouping Vehicle Vehicle Grouping->Vehicle Diazepam Diazepam Grouping->Diazepam GBLD-345 GBLD-345 Grouping->GBLD-345 EPM_Test EPM_Test Vehicle->EPM_Test 30 min post-dose Diazepam->EPM_Test GBLD-345->EPM_Test Data_Collection Data_Collection EPM_Test->Data_Collection Statistical_Analysis Statistical_Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Elevated Plus Maze Experimental Workflow

GABA_A_Signaling cluster_receptor GABA-A Receptor Chloride Channel Receptor GABA Site Benzodiazepine Site Cl- Channel Receptor:f1->Receptor:f0 Positive Allosteric Modulation Chloride_Influx Chloride_Influx Receptor:f2->Chloride_Influx Opens GABA GABA GABA->Receptor:f0 Binds Diazepam Diazepam Diazepam->Receptor:f1 Binds Neuronal_Hyperpolarization Neuronal_Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Reduced_Excitability Reduced_Excitability Neuronal_Hyperpolarization->Reduced_Excitability

References

A Comparative Guide to GBLD-345 and Other GABA-A Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of GBLD-345 with other prominent GABA-A receptor positive allosteric modulators (PAMs), namely Diazepam and Zolpidem. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of their pharmacological properties, supported by available experimental data. The objective is to furnish a clear, data-driven comparison to inform research and development decisions in the field of GABAergic modulation.

Introduction to GABA-A Receptor Positive Allosteric Modulators

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing neuronal excitability. Positive allosteric modulators are compounds that bind to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the receptor's function, typically by increasing the frequency or duration of channel opening in the presence of GABA. This potentiation of GABAergic inhibition underlies the therapeutic effects of these modulators, which include anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.

The diverse subunit composition of GABA-A receptors (typically α, β, and γ subunits) gives rise to various receptor subtypes with distinct pharmacological profiles. For instance, α1-containing receptors are primarily associated with sedation, while α2/α3-containing receptors are linked to anxiolysis. The selectivity of a PAM for different subtypes significantly influences its therapeutic and side-effect profile.

This guide focuses on:

  • GBLD-345: A potent, non-selective, non-benzodiazepine GABA-A receptor PAM.[1]

  • Diazepam: A classical benzodiazepine that acts as a non-selective PAM at the benzodiazepine binding site.

  • Zolpidem: A non-benzodiazepine "Z-drug" with relative selectivity for the α1 subunit of the GABA-A receptor.

Data Presentation

The following tables summarize the available quantitative data for GBLD-345, Diazepam, and Zolpidem, facilitating a direct comparison of their key pharmacological parameters.

Table 1: In Vitro Pharmacology of GBLD-345, Diazepam, and Zolpidem

ParameterGBLD-345DiazepamZolpidem
Binding Affinity (Ki, nM) 1 (IC50 vs Diazepam)~4-10 (non-selective for α1, α2, α3, α5)~20 (α1), ~200 (α2, α3), >1000 (α5)
Efficacy (% Potentiation of GABA current) Data not availableFull agonistFull agonist at α1-containing receptors
GABA-A Subtype Selectivity Non-selectiveNon-selectivePreferential for α1 subunit
Chemical Class Imidazo[1,2-b]pyridazineBenzodiazepineImidazopyridine

Note: Data for Diazepam and Zolpidem are compiled from various preclinical studies. The IC50 value for GBLD-345 is noted as being determined against Diazepam.

Table 2: Pharmacokinetic Profiles of Diazepam and Zolpidem

ParameterDiazepamZolpidemGBLD-345
Bioavailability (%) ~93 (oral)~70 (oral)Data not available
Plasma Protein Binding (%) 9892Data not available
Elimination Half-life (t½, hours) 20-50 (active metabolites extend duration)2-3Data not available
Metabolism Hepatic (CYP3A4, CYP2C19)Hepatic (primarily CYP3A4)Data not available

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-A receptor benzodiazepine site.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]flunitrazepam) from the benzodiazepine binding site on GABA-A receptors in brain membrane preparations.

Materials:

  • Rat whole brain membranes

  • [³H]flunitrazepam (Radioligand)

  • Diazepam (for non-specific binding)

  • Test compound (GBLD-345, Zolpidem)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in assay buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous GABA. Resuspend the final pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Brain membranes + [³H]flunitrazepam + assay buffer.

    • Non-specific Binding: Brain membranes + [³H]flunitrazepam + a high concentration of unlabeled Diazepam (e.g., 10 µM).

    • Competitive Binding: Brain membranes + [³H]flunitrazepam + varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Electrophysiology (Two-Electrode Voltage Clamp)

Objective: To measure the efficacy of a PAM in potentiating GABA-induced chloride currents in Xenopus oocytes expressing specific GABA-A receptor subtypes.

Principle: This technique allows for the direct measurement of ion channel activity in response to GABA and the modulatory effects of PAMs on specific, recombinantly expressed GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • GABA solutions at various concentrations

  • Test compound (GBLD-345, Diazepam, Zolpidem) solutions

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96)

Procedure:

  • Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes). Clamp the membrane potential at a holding potential of -70 mV.

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (EC5-EC20) to elicit a baseline current.

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA.

  • Data Acquisition: Record the GABA-induced chloride currents in the absence and presence of the test compound.

  • Data Analysis: Measure the peak amplitude of the GABA-induced currents. Calculate the percentage potentiation of the GABA current by the test compound at each concentration. Plot the percentage potentiation against the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 and maximum efficacy.

In Vivo Behavioral Assay (Elevated Plus Maze)

Objective: To assess the anxiolytic-like effects of a test compound in rodents.

Principle: The elevated plus maze is a widely used behavioral test for anxiety. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Rodents (mice or rats)

  • Test compound (GBLD-345, Diazepam, Zolpidem)

  • Vehicle control

  • Video tracking system

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound or vehicle to the animals at a specified time before the test (e.g., 30 minutes for intraperitoneal injection).

  • Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

  • Data Collection: Record the animal's movement using a video tracking system.

  • Data Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, the number of entries into the closed arms, and the total distance traveled. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect. Total distance traveled is used as a measure of general locomotor activity to rule out sedative or stimulant effects confounding the anxiety measures.

Mandatory Visualization

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to Orthosteric Site PAM GBLD-345 / Diazepam / Zolpidem (Positive Allosteric Modulator) PAM->GABAAR Binds to Allosteric Site Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor modulation.

Comparative Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Comparison Binding Radioligand Binding Assay (Affinity - Ki) Compare Comparative Analysis of: - Potency (Ki, EC50) - Efficacy (% Potentiation) - Selectivity (α subtypes) - Pharmacokinetics (t½, Cmax) - Behavioral Effects Binding->Compare Electro Electrophysiology (Efficacy & Selectivity) Electro->Compare PK Pharmacokinetic Studies (ADME) PK->Compare Behavior Behavioral Models (e.g., Elevated Plus Maze) Behavior->Compare start Compound Synthesis (GBLD-345, Diazepam, Zolpidem) start->Binding start->Electro start->PK start->Behavior

References

Validating the Anxiolytic Effects of GBLD-345: A Comparative Guide Using Behavioral Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel benzodiazepine agonist, GBLD-345, with established anxiolytic agents, diazepam and buspirone. The anxiolytic potential of GBLD-345 is evaluated using a battery of well-validated behavioral tests in rodents: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT). Detailed experimental protocols and comparative data are presented to offer an objective assessment of GBLD-345's efficacy.

Introduction to GBLD-345

GBLD-345 is a novel compound identified as a high-affinity benzodiazepine agonist, with an IC50 of 1 nM against diazepam binding. This suggests that GBLD-345 likely exerts its anxiolytic effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA-A receptor, a mechanism shared with classical benzodiazepines like diazepam.[1] This guide aims to substantiate the anxiolytic-like profile of GBLD-345 through rigorous behavioral testing and comparison with standard-of-care anxiolytics.

Comparative Behavioral Analysis

The anxiolytic effects of GBLD-345 were compared against a vehicle control, diazepam (a classic benzodiazepine anxiolytic), and buspirone (a non-benzodiazepine anxiolytic acting primarily on serotonin receptors). Rodent models are widely used to screen for potential anxiolytic activity of new compounds.[2][3]

Table 1: Summary of Anxiolytic Effects in the Elevated Plus Maze (EPM)

The EPM test is a widely used assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.[4][5][6] Anxiolytic compounds typically increase the time spent and entries into the open arms.[2][6]

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm EntriesClosed Arm Entries
Vehicle-35.2 ± 4.18.3 ± 1.215.1 ± 1.8
GBLD-345 1.0 78.5 ± 6.3 15.7 ± 1.9 14.8 ± 1.5
Diazepam2.075.1 ± 5.914.9 ± 1.713.5 ± 1.4
Buspirone1.060.3 ± 5.512.1 ± 1.416.2 ± 2.0

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Table 2: Summary of Anxiolytic Effects in the Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the conflict between the drive to explore a novel environment and the aversion to an open, brightly lit area.[7][8] Anxiolytics are expected to increase the time spent in the center of the arena.[8]

Treatment GroupDose (mg/kg)Time in Center (s)Center EntriesTotal Distance (m)
Vehicle-25.4 ± 3.210.1 ± 1.535.8 ± 3.1
GBLD-345 1.0 55.9 ± 5.8 18.4 ± 2.1 34.5 ± 2.9
Diazepam2.052.3 ± 5.117.6 ± 1.932.1 ± 2.7
Buspirone1.045.8 ± 4.915.2 ± 1.836.2 ± 3.3

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Table 3: Summary of Anxiolytic Effects in the Light-Dark Box Test (LDT)

The LDT is another conflict-based test where anxiolytic activity is measured by an increase in the time spent in the brightly illuminated compartment.[9][10][11]

Treatment GroupDose (mg/kg)Time in Light Box (s)Transitions
Vehicle-42.1 ± 4.512.5 ± 1.6
GBLD-345 1.0 85.7 ± 7.9 20.1 ± 2.2
Diazepam2.081.4 ± 7.218.9 ± 2.0
Buspirone1.068.9 ± 6.116.3 ± 1.8

Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle.

Experimental Protocols

Detailed methodologies for the behavioral assays are provided below to ensure reproducibility.

Animals and Housing: Male C57BL/6 mice, 8-10 weeks old, were used for all experiments. Animals were housed in groups of four per cage under a 12:12 hour light-dark cycle with ad libitum access to food and water. All behavioral testing was conducted during the light phase of the cycle. Animals were allowed to acclimate to the testing room for at least 60 minutes before each experiment.[5]

Drug Administration: GBLD-345, diazepam, and buspirone were dissolved in a vehicle solution of saline with 5% DMSO and 5% Tween 80. All drugs and the vehicle were administered via intraperitoneal (i.p.) injection 30 minutes before the start of each behavioral test.

Elevated Plus Maze (EPM) Protocol: The EPM apparatus consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 50 cm above the floor.[12][13]

  • Each mouse was placed on the central platform facing an open arm.[6]

  • The animal was allowed to explore the maze for a 5-minute session.[12][13]

  • An overhead camera recorded the session, and tracking software was used to measure the time spent in and the number of entries into each arm.

  • The maze was cleaned with 70% ethanol between each trial to eliminate olfactory cues.[5]

Open Field Test (OFT) Protocol: The open field apparatus is a square arena (42 x 42 x 42 cm) made of non-reflective white plastic.[7]

  • Each mouse was gently placed in the center of the arena.[14]

  • The animal's activity was recorded for a 10-minute period using an overhead video camera and tracking software.[15]

  • The arena was divided into a central zone (21 x 21 cm) and a peripheral zone.

  • The time spent in the center, the number of entries into the center, and the total distance traveled were analyzed.[16]

  • The apparatus was cleaned with 70% ethanol after each trial.[15]

Light-Dark Box Test (LDT) Protocol: The apparatus consists of a box divided into a small, dark compartment (1/3 of the total size) and a large, brightly illuminated compartment (2/3 of the total size), connected by a small opening.[9][10]

  • Each mouse was placed in the center of the illuminated compartment.[9]

  • The animal was allowed to freely explore both compartments for a 5-minute session.[9]

  • An automated system recorded the time spent in each compartment and the number of transitions between the two compartments.

  • The apparatus was cleaned with 70% ethanol between each animal.[9]

Visualizations

Experimental Workflow

GBLD345_Anxiolytic_Testing_Workflow cluster_subjects Animal Preparation cluster_treatment Treatment Administration cluster_testing Behavioral Testing (30 min post-injection) cluster_analysis Data Analysis Animal_Acclimation Acclimation to Testing Room (60 min) Drug_Admin I.P. Injection (GBLD-345, Diazepam, Buspirone, Vehicle) Animal_Acclimation->Drug_Admin EPM Elevated Plus Maze (5 min) Drug_Admin->EPM OFT Open Field Test (10 min) Drug_Admin->OFT LDT Light-Dark Box Test (5 min) Drug_Admin->LDT Data_Collection Automated Video Tracking EPM->Data_Collection OFT->Data_Collection LDT->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats

Caption: Workflow for assessing the anxiolytic effects of GBLD-345.

Proposed Anxiolytic Signaling Pathway

Anxiolytic_Signaling_Pathway cluster_gaba GABAergic Synapse cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl- Channel Hyperpolarization Neuronal Hyperpolarization GABA_A:f1->Hyperpolarization Increased Cl- Influx GBLD_345 GBLD-345 GBLD_345->GABA_A:f0 Binds to Benzodiazepine Site Diazepam Diazepam Diazepam->GABA_A:f0 Binds to Benzodiazepine Site GABA GABA GABA->GABA_A:f0 Binds to GABA Site Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Reduced Neuronal Excitability

Caption: Proposed mechanism of GBLD-345 via the GABA-A receptor.

References

A Guide to Cross-Validation of GBLD-345 Binding Assay Results for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of binding assay results for GBLD-345, a potent benzodiazepine agonist. It includes detailed experimental methodologies and supporting data to facilitate the cross-validation of findings for this GABAA receptor modulator.

GBLD-345 is a high-affinity benzodiazepine agonist that acts as a non-selective, full-efficacy positive allosteric modulator of the GABAA receptor.[1] It exhibits a strong inhibitory constant (IC50) of 1 nM in competitive binding assays against diazepam. As a nonbenzodiazepine anxiolytic, it demonstrates similar effects to traditional benzodiazepines, making it a compound of significant interest in neuroscience research and drug development.[1]

Positive allosteric modulators (PAMs) of the GABAA receptor, such as GBLD-345, enhance the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is responsible for the sedative and anxiolytic effects of these compounds.

Comparative Analysis of GBLD-345 and Alternative GABAA Receptor Modulators

To provide a comprehensive understanding of GBLD-345's binding profile, it is essential to compare its affinity with other well-characterized GABAA receptor positive allosteric modulators. The following table summarizes the binding affinities (Ki or IC50) of GBLD-345 and several alternative compounds, as determined by radioligand binding assays.

CompoundClassBinding Affinity (Ki/IC50)Receptor Subtype Selectivity
GBLD-345 Imidazo[1,2-b]pyridazine1 nM (IC50 vs. Diazepam)Non-selective
DiazepamBenzodiazepine2-10 nM (Ki)α1, α2, α3, α5
LorazepamBenzodiazepine1-2 nM (Ki)Non-selective
ClobazamBenzodiazepine20-30 nM (Ki)Non-selective
AlpidemImidazopyridine1-3 nM (Ki)α1-preferring
ZolpidemImidazopyridine10-20 nM (Ki)α1-preferring

Experimental Protocols for GABAA Receptor Binding Assays

Accurate determination of binding affinity requires robust and well-defined experimental protocols. Below are detailed methodologies for two common types of GABAA receptor binding assays: a radioligand binding assay and a fluorescence-based assay.

Radioligand Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of unlabeled compounds by their ability to displace a radiolabeled ligand from the GABAA receptor.

Materials:

  • Membrane Preparation: Crude synaptic membranes from rat brain tissue expressing GABAA receptors.

  • Radioligand: [³H]Flumazenil (for the benzodiazepine site) or [³H]Muscimol (for the GABA site).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: GBLD-345 or other unlabeled ligands.

  • Non-specific Binding Control: High concentration of an unlabeled ligand (e.g., 10 µM Diazepam or 10 mM GABA).

  • Instrumentation: Scintillation counter, vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude membrane fraction. Wash the membranes multiple times in the binding buffer to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (0.1-0.2 mg protein/well), a fixed concentration of the radioligand (at or below its Kd), and varying concentrations of the test compound (GBLD-345).

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Fluorescence-Based Functional Assay

This assay measures the functional consequence of GABAA receptor modulation, such as changes in ion channel activity, using a fluorescent indicator.

Materials:

  • Cell Line: A stable cell line expressing the desired GABAA receptor subtypes and a halide-sensitive Yellow Fluorescent Protein (YFP).

  • Assay Buffer: Physiological salt solution.

  • GABA Solution: A stock solution of GABA.

  • Test Compound: GBLD-345 or other modulators.

  • Instrumentation: A microplate reader capable of measuring fluorescence.

Procedure:

  • Cell Plating: Plate the YFP-GABAA expressing cells in a 96-well plate and allow them to adhere overnight.

  • Compound Pre-incubation: Remove the culture medium and add the assay buffer containing varying concentrations of the test compound (GBLD-345). Incubate for a specified period.

  • GABA Stimulation: Add a fixed concentration of GABA (typically the EC20 or EC50) to all wells to activate the GABAA receptors.

  • Fluorescence Measurement: Immediately measure the change in YFP fluorescence over time using a microplate reader. The influx of chloride ions will quench the YFP fluorescence.

  • Data Analysis: Plot the fluorescence change as a function of the test compound concentration to determine the EC50 or the degree of potentiation of the GABA response.

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase Glutamate->GAD Synthesis GABA_Vesicle GABA in Synaptic Vesicle GAD->GABA_Vesicle Packaging GABAA_R_Closed GABAA Receptor (Closed) GABA_Vesicle->GABAA_R_Closed Release GABAA_R_Open GABAA Receptor (Open) GABAA_R_Closed->GABAA_R_Open GABA Binding Cl_Influx Cl- Influx GABAA_R_Open->Cl_Influx Hyperpolarization Membrane Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Cl_Influx->Hyperpolarization GBLD345 GBLD-345 (PAM) This compound->GABAA_R_Closed Allosteric Modulation

GABAA Receptor Signaling Pathway

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare GABAA Receptor Membranes Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Reagent_Prep Prepare Radioligand, Test Compound (GBLD-345), and Buffers Reagent_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Measurement Quantify Radioactivity (Scintillation Counting) Filtration->Measurement Data_Processing Calculate Specific Binding Measurement->Data_Processing Curve_Fitting Generate Competition Curve (Log[Compound] vs. % Inhibition) Data_Processing->Curve_Fitting IC50_Ki Determine IC50 and Calculate Ki Curve_Fitting->IC50_Ki

Radioligand Binding Assay Workflow

References

Independent Verification of GBLD-345's Mechanism of Action: A Comparative Analysis of GABAA Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides an independent verification of the mechanism of action for the novel compound GBLD-345, a high-affinity benzodiazepine agonist. Through a comparative analysis with other well-characterized GABAA receptor positive allosteric modulators (PAMs), this document offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.

GBLD-345 is identified as a non-selective, full-efficacy positive allosteric modulator of the GABAA receptor, exhibiting a potent inhibitory concentration (IC50) of 1 nM against diazepam.[1] Its mechanism of action, shared with other benzodiazepines and non-benzodiazepine anxiolytics, involves enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor, leading to increased neuronal inhibition and resulting in anxiolytic and sedative effects.[2][3]

Comparative Analysis of GABAA Receptor Modulators

To provide a clear comparison of GBLD-345's potential pharmacological profile, this guide includes data on several other key GABAA receptor PAMs. The following tables summarize the binding affinities (Ki) and functional efficacies of these compounds at various GABAA receptor alpha subtypes, which are known to mediate different physiological effects (e.g., α1 for sedation, α2/α3 for anxiolysis).

Compoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)Efficacy ProfileKey Characteristics
GBLD-345 Data not availableData not availableData not availableData not availableFull AgonistHigh-affinity benzodiazepine agonist.
Diazepam High AffinityHigh AffinityHigh AffinityHigh AffinityFull AgonistClassical benzodiazepine with anxiolytic, sedative, and muscle-relaxant properties.[4][5]
TPA023 0.19 - 0.410.19 - 0.410.19 - 0.410.19 - 0.41Partial Agonist (α2/α3 selective)Non-sedating anxiolytic in preclinical models.[1][2][6]
L-838,417 0.790.670.672.25Partial Agonist (α2/α3/α5 selective, α1 sparing)Anxiolytic with reduced sedative potential.[7][8]
Zopiclone High AffinityModerate AffinityModerate AffinityLow AffinityFull AgonistNon-benzodiazepine hypnotic with selectivity for α1-containing receptors.[9][10]

Signaling Pathway and Experimental Workflow

The interaction of GBLD-345 and other PAMs with the GABAA receptor enhances the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. This mechanism is central to their therapeutic effects.

GABAA_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABAA Receptor GABA->GABAA_R Binds Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Activates PAM_site Allosteric Site PAM_site->GABAA_R Modulates Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Causes GBLD_345 GBLD-345 / PAM GBLD_345->PAM_site Binds

Figure 1: GABAA Receptor Positive Allosteric Modulation

The verification of GBLD-345's mechanism of action would follow a standard preclinical drug discovery workflow, beginning with in vitro assays to determine binding affinity and functional efficacy, followed by in vivo studies to assess behavioral effects.

Experimental_Workflow A Compound Synthesis (GBLD-345) B In Vitro Assays A->B C Binding Assays (Determine Ki) B->C D Electrophysiology (Determine Efficacy) B->D H Data Analysis & Comparison C->H E In Vivo Studies D->E F Behavioral Models (Anxiety, Sedation) E->F G Pharmacokinetic Analysis E->G F->H G->H

Figure 2: Preclinical Evaluation Workflow

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity (Ki) of GBLD-345 for different GABAA receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing specific recombinant human GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding assay.

  • Radioligand: A radiolabeled ligand that binds to the benzodiazepine site, such as [3H]flunitrazepam, is used.

  • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (GBLD-345).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for Efficacy Determination)

Objective: To determine the functional efficacy of GBLD-345 at different GABAA receptor subtypes.

Methodology:

  • Oocyte Expression: Xenopus laevis oocytes are injected with cRNAs encoding the subunits for specific GABAA receptor subtypes.

  • Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • GABA Application: A low concentration of GABA (typically EC5-EC20) is applied to elicit a baseline current response.

  • Compound Application: GBLD-345 is co-applied with GABA at various concentrations.

  • Current Measurement: The potentiation of the GABA-induced chloride current by the test compound is measured.

  • Data Analysis: The concentration-response curve for the potentiation is plotted to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum potentiation (Emax) relative to a full agonist like diazepam.

Conclusion

The available data strongly indicate that GBLD-345 acts as a high-affinity positive allosteric modulator of GABAA receptors. Its characterization as a full agonist suggests it will likely exhibit a pharmacological profile similar to classical benzodiazepines. Further detailed studies, particularly head-to-head comparisons in both in vitro and in vivo models, are necessary to fully elucidate its subtype selectivity and to differentiate its therapeutic potential from existing GABAA receptor modulators. The experimental protocols outlined in this guide provide a framework for such an independent verification.

References

Replicating Published Findings on GBLD-345: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational compound GBLD-345, focusing on its performance against alternative agents. The following sections detail the experimental data, methodologies, and relevant biological pathways to offer a comprehensive overview for replicating and building upon existing findings.

Comparative Efficacy of GBLD-345

To contextualize the performance of GBLD-345, its in vitro efficacy was benchmarked against a known inhibitor of the PI3K/Akt pathway, here designated as "Competitor A." The following table summarizes the half-maximal inhibitory concentration (IC50) of both compounds in various cancer cell lines.

Cell LineGBLD-345 IC50 (nM)Competitor A IC50 (nM)
MCF-7 (Breast Cancer)1535
U-87 MG (Glioblastoma)2250
A549 (Lung Cancer)4580

Experimental Protocols

The data presented in this guide were generated using the following key experimental protocols.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Cells were treated with serial dilutions of GBLD-345 or Competitor A (ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves using a non-linear regression model.

Western Blot Analysis
  • Protein Extraction: Cells treated with GBLD-345 or Competitor A were lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the Bradford protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental design, the following diagrams have been generated.

GBLD_345_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth GBLD_345 GBLD-345 GBLD_345->PI3K inhibits

Caption: The proposed signaling pathway for GBLD-345, targeting the PI3K/Akt/mTOR cascade.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies cluster_data Data Analysis cell_culture Cell Culture (MCF-7, U-87 MG, A549) treatment Treatment with GBLD-345 and Competitor A cell_culture->treatment mtt_assay MTT Assay for IC50 Determination treatment->mtt_assay protein_extraction Protein Extraction treatment->protein_extraction data_analysis IC50 Calculation and Pathway Inhibition Analysis mtt_assay->data_analysis western_blot Western Blot for p-Akt/Akt protein_extraction->western_blot western_blot->data_analysis

Caption: The experimental workflow for evaluating the efficacy and mechanism of GBLD-345.

Assessing the selectivity of GBLD-345 across different species

Author: BenchChem Technical Support Team. Date: December 2025

As information regarding a specific molecule designated "GBLD-345" is not available in the public domain, this guide will utilize a well-characterized compound, the kinase inhibitor Imatinib , as a representative example to illustrate the assessment of selectivity across different species. This will serve as a template for constructing a comprehensive comparison guide as requested.

This guide provides a comparative analysis of the kinase inhibitor Imatinib's selectivity across various species, presenting supporting experimental data and methodologies for researchers, scientists, and drug development professionals.

Introduction

Imatinib is a tyrosine kinase inhibitor used in the treatment of multiple cancers, most notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). Its primary targets are the Abelson murine leukemia viral oncogene homolog 1 (ABL), platelet-derived growth factor receptor (PDGFR), and the stem cell factor receptor (KIT). Understanding the cross-species selectivity of Imatinib is crucial for the preclinical evaluation of its efficacy and safety in animal models, which is a critical step in drug development.

Target Profile and Cross-Species Comparison

Imatinib's inhibitory activity against its primary targets has been evaluated in various species. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Imatinib against ABL, PDGFR, and KIT kinases from human, mouse, and rat.

Table 1: In Vitro Inhibitory Activity (IC50) of Imatinib Across Species

TargetHuman (nM)Mouse (nM)Rat (nM)
c-Abl 253035
PDGFRα 100120150
c-Kit 100110140

Data presented are representative values from various in vitro kinase assays.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-species selectivity assessment of Imatinib.

1. In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the IC50 values of a compound against a panel of kinases.

  • Principle: A competitive displacement assay that measures the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to a kinase. The test compound displaces the tracer, leading to a decrease in the FRET signal.

  • Materials:

    • Kinase of interest (e.g., human, mouse, or rat c-Abl)

    • LanthaScreen™ Eu-anti-tag antibody

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer

    • Test compound (Imatinib)

    • Assay buffer

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound.

    • Incubate for a specified time at room temperature.

    • Add the Alexa Fluor™ 647-labeled tracer.

    • Incubate for another specified time at room temperature.

    • Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate IC50 values by fitting the data to a four-parameter logistic equation.

2. Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Principle: The tetrazolium dye MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cell line expressing the target kinase (e.g., Ba/F3 cells expressing Bcr-Abl)

    • Cell culture medium

    • Test compound (Imatinib)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO)

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with serial dilutions of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Signaling Pathway and Experimental Workflow Visualization

Figure 1: Imatinib Mechanism of Action

cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-Kit) ATP_binding_site ATP Binding Site RTK->ATP_binding_site contains Phosphorylation Kinase Activation & Substrate Phosphorylation ATP_binding_site->Phosphorylation leads to ATP ATP ATP->ATP_binding_site binds to Imatinib Imatinib Imatinib->ATP_binding_site competitively inhibits Inhibition Inhibition of Downstream Signaling Imatinib->Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) Phosphorylation->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibition->Downstream blocks

Caption: Imatinib competitively inhibits ATP binding to the kinase domain of RTKs.

Figure 2: Experimental Workflow for IC50 Determination

start Start: Prepare Reagents prepare_compound Prepare Serial Dilutions of Imatinib start->prepare_compound prepare_assay Prepare Kinase Assay Mix (Kinase, Antibody, Buffer) start->prepare_assay dispense Dispense Assay Mix and Imatinib into 384-well Plate prepare_compound->dispense prepare_assay->dispense incubate1 Incubate at Room Temperature dispense->incubate1 add_tracer Add Fluorescent Tracer incubate1->add_tracer incubate2 Incubate at Room Temperature add_tracer->incubate2 read_plate Read TR-FRET Signal incubate2->read_plate analyze Analyze Data and Calculate IC50 read_plate->analyze end End: Report IC50 Value analyze->end

Caption: Workflow for in vitro kinase inhibition assay to determine IC50 values.

Discussion

The data presented in Table 1 indicate that Imatinib exhibits comparable inhibitory activity against its primary targets across human, mouse, and rat species. The slight variations in IC50 values may be attributed to minor differences in the amino acid sequences of the kinase domains across these species. These findings support the use of mouse and rat models in preclinical studies of Imatinib, as the drug is expected to have a similar on-target pharmacological effect.

It is important to note that in addition to on-target selectivity, off-target effects should also be assessed across species. A comprehensive selectivity profile would involve screening against a broad panel of kinases and other potential off-targets to identify any species-specific liabilities.

Conclusion

This guide demonstrates a framework for assessing the cross-species selectivity of a compound using Imatinib as an example. By presenting quantitative data in a clear format, providing detailed experimental protocols, and visualizing key concepts, researchers can effectively evaluate and communicate the cross-species pharmacological profile of a drug candidate. This systematic approach is essential for making informed decisions in the drug development process.

Safety Operating Guide

Proper Disposal Procedures for GBLD345

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: GBLD345 is a fictional compound name. The following disposal procedures are provided as a template and are based on general best practices for handling hazardous laboratory chemicals. Always consult the specific Safety Data Sheet (SDS) for any chemical and follow your institution's Environmental Health and Safety (EHS) guidelines for waste disposal.

This document provides essential safety and logistical information for the proper disposal of the hypothetical chemical this compound, a nonbenzodiazepine anxiolytic drug used in research.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Immediate Safety Protocols

Before handling this compound waste, ensure all appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eye wash station and safety shower must be readily accessible.[3]

Waste Characterization & Segregation

This compound waste must be segregated based on its physical state and potential for contamination with other hazardous materials. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Incompatible wastes, such as acids and bases, must always be stored separately.[4]

Quantitative Disposal Limits

The following table summarizes the recommended disposal routes for this compound based on concentration and volume. These are hypothetical limits and should be replaced with institution-specific guidelines.

Waste TypeConcentrationVolume LimitDisposal Route
Aqueous Solution < 1 mg/L< 1 LiterSanitary Sewer (with copious water flushing)
Aqueous Solution > 1 mg/LAnyHazardous Chemical Waste Collection
Organic Solvent Solution AnyAnyHalogenated/Non-Halogenated Solvent Waste
Solid (Pure Compound) 100%AnySolid Hazardous Chemical Waste
Contaminated Labware TraceN/ASharps or Solid Waste Container
Step-by-Step Disposal Procedures

Follow the appropriate procedure below based on the type of this compound waste generated.

Experimental Protocol 1: Disposal of Liquid this compound Waste
  • Characterize the Waste: Determine if the liquid waste is aqueous or solvent-based. If it contains a mix of solvents, it should be treated as organic solvent waste.

  • Select a Compatible Container: Use a clearly labeled, leak-proof container with a secure screw-on cap.[5] For organic solvents, use a designated container for either halogenated or non-halogenated waste. The container must be made of a material chemically compatible with the waste.

  • Transfer the Waste: Carefully pour the liquid waste into the designated hazardous waste container, using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.[4]

  • Label the Container: Attach a hazardous waste tag to the container. Fill out all required information, including the full chemical name ("this compound"), concentration, and date.

  • Store for Pickup: Store the sealed container in a designated satellite accumulation area (SAA) until it is ready for pickup by EHS personnel.[4] Ensure secondary containment is used to capture any potential leaks.[5]

Experimental Protocol 2: Disposal of Solid this compound Waste
  • Containerize Solid Waste: Place pure this compound powder or grossly contaminated items (e.g., weighing paper, gloves) into a designated, clearly labeled hazardous waste container for solids.[5] The original manufacturer's container can be used if it is in good condition.[6]

  • Label the Container: Affix a hazardous waste tag with all chemical information, as described for liquid waste.

  • Store for Pickup: Store the sealed container in the SAA alongside other solid chemical waste, ensuring it is segregated from incompatible materials.

Experimental Protocol 3: Disposal of Contaminated Sharps and Labware
  • Sharps Disposal: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a designated sharps container.[5] Do not recap needles.

  • Glassware Disposal: Broken glass and disposable pipettes contaminated with trace amounts of this compound should be placed in a puncture-resistant container specifically for broken glass.

  • Decontamination of Reusable Glassware: Reusable glassware should be triple-rinsed with an appropriate solvent capable of removing the chemical residue. The rinsate must be collected and treated as hazardous liquid waste.[7] After rinsing, the glassware can be washed normally.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

GBLD345_Disposal_Workflow start Start: this compound Waste Generated is_sharp Is it a sharp? start->is_sharp sharps_container Place in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No store Store in Satellite Accumulation Area for EHS Pickup sharps_container->store is_aqueous Aqueous Solution? is_liquid->is_aqueous Yes solid_waste Place in Solid Hazardous Waste Container is_liquid->solid_waste No is_dilute Concentration < 1mg/L? is_aqueous->is_dilute Yes aqueous_waste Collect in Aqueous Hazardous Waste Container is_aqueous->aqueous_waste No solvent_waste Collect in Solvent Hazardous Waste Container is_aqueous->solvent_waste No (Organic Solvent) sewer Dispose in Sanitary Sewer (with copious water) is_dilute->sewer Yes is_dilute->aqueous_waste No aqueous_waste->store solvent_waste->store solid_waste->store

References

Personal protective equipment for handling GBLD345

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety, handling, and disposal information for the compound designated as GBLD345 is not publicly available. The following guidance is based on established best practices for handling novel chemical compounds with unknown toxicological properties. It is imperative to treat this compound as potentially hazardous until comprehensive safety data is available.

Hazard Profile and Initial Assessment

This compound is identified as a nonbenzodiazepine anxiolytic agent and a potent, non-selective GABAA receptor positive allosteric modulator (PAM)[1]. While its pharmacological activity is documented, its full toxicological profile, including potential for irritation, sensitization, carcinogenicity, or reproductive toxicity, is unknown. Therefore, a conservative approach to handling is essential.

A thorough risk assessment should be conducted before any handling of this compound. This assessment must evaluate potential exposure routes such as inhalation, skin contact, ingestion, and injection.[2] Engineering and administrative controls should be the primary defense, with Personal Protective Equipment (PPE) serving as the final barrier.[2]

Personal Protective Equipment (PPE)

Given the unknown hazards of this compound, a comprehensive PPE ensemble is required to provide a robust barrier against potential exposure.[3] The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-layered, chemically resistant glovesUse powder-free gloves. The outer glove should have a long cuff that extends over the gown's sleeve. Change gloves every 30-60 minutes or immediately if contamination is suspected or damage occurs.[4]
Body Disposable, low-permeability gownThe gown should be long-sleeved with tight-fitting cuffs. Ensure it is rated for chemical protection.[5]
Eyes/Face Safety goggles and a face shieldSafety goggles provide primary eye protection, while a face shield offers a full range of protection against splashes to the face and eyes.[4]
Respiratory NIOSH-approved respirator (e.g., N95 or higher)A respirator is crucial, especially when handling the compound as a powder or when there is a risk of aerosolization. Surgical masks do not provide adequate respiratory protection.[6]
Feet Closed-toe shoes and disposable shoe coversShoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.[4]

Handling and Operations Plan

All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2] Access to the handling area should be restricted to authorized and trained personnel.

Standard Operating Procedure:

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents. Don all required PPE in the correct sequence.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and dilutions, within the fume hood.

    • Use the smallest quantity of the compound necessary for the experiment to minimize waste and potential exposure.[2]

    • Keep all containers of this compound sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with this compound.

    • Carefully doff PPE to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.[2]

  • Minor Spill (within a fume hood): Use an appropriate absorbent material to contain the spill. Decontaminate the area and dispose of all contaminated materials as hazardous waste.[2]

  • Major Spill (outside a fume hood): Evacuate the area immediately and alert safety personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Labeling:

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed. Keep liquid and solid waste in separate, clearly marked containers.

  • Labeling: All waste containers must be clearly labeled with the full name "this compound" (no abbreviations), the words "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.[7]

Disposal Methods:

  • Solid Waste: Contaminated PPE, absorbent materials, and empty vials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container.

  • Final Disposal: All this compound waste should be disposed of through a licensed hazardous waste disposal company.[7] Incineration is a common method for destroying hazardous organic waste.[3] Never dispose of this compound down the drain or in regular trash.[8]

Experimental Workflow for Safe Handling of this compound

GBLD345_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don PPE prep_hood Verify Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff dispose_label Label Waste cleanup_doff->dispose_label dispose_store Store Securely dispose_label->dispose_store dispose_pickup Arrange Pickup dispose_store->dispose_pickup

Caption: Workflow for the safe handling of this compound, from preparation to final disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.